Norbergenin
Description
bergenin derivative isolated from the root of Ardisia crenata
Properties
IUPAC Name |
(2S,3R,4R,4aS,10bR)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O9/c14-2-5-8(17)10(19)12-11(21-5)6-3(13(20)22-12)1-4(15)7(16)9(6)18/h1,5,8,10-12,14-19H,2H2/t5-,8-,10+,11+,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYGAIKPBLFCKR-YWQRSDGBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1O)O)O)C3C(C(C(C(O3)CO)O)O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=C(C(=C1O)O)O)[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30229787 | |
| Record name | Norbergenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30229787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79595-97-4 | |
| Record name | Norbergenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079595974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norbergenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30229787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biosynthetic Pathway of Norbergenin in Bergenia Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbergenin, the O-demethylated derivative of bergenin, is a significant bioactive compound found in various Bergenia species, plants renowned for their use in traditional medicine. This technical guide delineates the current understanding of the biosynthetic pathway of this compound, drawing heavily on the more extensively studied biosynthesis of its methylated counterpart, bergenin. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, this document synthesizes the available research to present a putative pathway, detail relevant enzymes, and provide an overview of analytical and experimental methodologies.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is intrinsically linked to the shikimate pathway, a central route in plants for the production of aromatic amino acids and a wide array of secondary metabolites. The pathway to this compound is hypothesized to proceed through the following key stages, primarily diverging from the bergenin pathway by the timing of C-glycosylation relative to O-methylation.
-
Formation of Gallic Acid: The pathway commences with precursors from primary metabolism, erythrose-4-phosphate and phosphoenolpyruvate, entering the shikimate pathway to produce shikimic acid.[1] Through a series of enzymatic reactions, shikimic acid is converted to gallic acid. A key enzyme in this conversion is shikimate dehydrogenase (SDH) , which catalyzes the two-step dehydrogenation of shikimic acid to yield gallic acid.[2]
-
C-Glycosylation of Gallic Acid: This is the crucial branching point that differentiates the this compound and bergenin pathways. For this compound biosynthesis, it is proposed that gallic acid is directly C-glycosylated at the C-2 position by a C-glycosyltransferase (CGT) , using UDP-glucose as the sugar donor. This reaction would form gallic acid 2-C-β-D-glucoside. While a specific CGT for this reaction in Bergenia has not been definitively characterized, studies on Bergenia purpurascens have identified candidate UDP-Glycosyltransferases (UGTs) that may be responsible for the synthesis of this compound from gallic acid.[3]
-
Intramolecular Lactonization: Following C-glycosylation, the intermediate undergoes an intramolecular cyclization (lactonization) to form the characteristic isocoumarin core of this compound. This ring-closure is thought to occur via dehydration, potentially catalyzed by a plant dehydratase or occurring spontaneously under acidic conditions.[2]
In contrast, the biosynthesis of bergenin involves the O-methylation of gallic acid at the 4-hydroxyl group by an O-methyltransferase (OMT) to form 4-O-methyl gallic acid, which is then C-glycosylated and cyclized.[2] Therefore, this compound is either a direct product of the C-glycosylation of gallic acid or a demethylated product of bergenin, although the former is considered more likely as the primary biosynthetic route.
Key Enzymes in the this compound Biosynthetic Pathway
While specific kinetic data for the enzymes from Bergenia species are largely unavailable in the current literature, the key enzyme families have been identified.
| Enzyme Family | Abbreviation | Function in this compound Biosynthesis | Substrate(s) | Product(s) |
| Shikimate Dehydrogenase | SDH | Catalyzes the formation of gallic acid from shikimic acid. | Shikimic acid, NADP+ | Gallic acid, NADPH |
| C-Glycosyltransferase | CGT | Catalyzes the C-glycosylation of gallic acid. | Gallic acid, UDP-glucose | Gallic acid 2-C-β-D-glucoside |
| O-Methyltransferase | OMT | In the related bergenin pathway, catalyzes the methylation of gallic acid. Its absence or differential regulation is key to this compound production. | Gallic acid, S-adenosyl methionine (SAM) | 4-O-methyl gallic acid |
Note: The specific enzymes and their kinetic properties for this compound biosynthesis in Bergenia species are a significant area for future research.
Experimental Protocols
Detailed, replicable experimental protocols for the enzymes in the this compound pathway are not extensively published. However, based on studies of bergenin biosynthesis, the following outlines provide a general framework for the key experimental procedures.
Heterologous Expression and Purification of Biosynthetic Enzymes
-
Gene Cloning: The coding sequences for candidate enzymes (e.g., SDH, CGT) are amplified from Bergenia cDNA and cloned into an expression vector (e.g., pET vectors for E. coli).
-
Heterologous Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3). Protein expression is induced by the addition of IPTG.
-
Cell Lysis and Protein Purification: Cells are harvested and lysed. The recombinant protein, often with an affinity tag (e.g., His-tag), is purified using affinity chromatography (e.g., Ni-NTA).
Enzyme Assays
Shikimate Dehydrogenase (SDH) Assay:
-
Reaction Mixture: A typical assay mixture contains Tris-HCl buffer, the substrate shikimic acid, the cofactor NADP+, and the purified SDH enzyme.
-
Incubation: The reaction is incubated at a specific temperature for a set time.
-
Analysis: The formation of gallic acid is monitored by HPLC-UV.
C-Glycosyltransferase (CGT) Assay:
-
Reaction Mixture: The assay mixture typically includes Tris-HCl buffer, the acceptor substrate (gallic acid), the sugar donor (UDP-glucose), and the purified CGT enzyme.
-
Incubation: The reaction is incubated at an optimal temperature and time.
-
Analysis: The product, gallic acid 2-C-β-D-glucoside, is detected and quantified by HPLC-UV or LC-MS.
Quantitative Analysis of this compound
High-Performance Liquid Chromatography (HPLC) Method:
-
Extraction: Plant material (e.g., rhizomes, leaves) is dried, powdered, and extracted with a suitable solvent, often methanol.[4]
-
Chromatographic Separation: A reversed-phase C18 column is commonly used.[4]
-
Mobile Phase: A gradient of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[2][4]
-
Detection: this compound is detected by a UV detector at its maximum absorbance wavelength (around 275 nm).[4]
-
Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve prepared with a purified this compound standard.
Quantitative Data
Quantitative data on this compound concentrations in Bergenia species are less abundant than for bergenin. However, available studies indicate that the rhizomes are the primary site of accumulation.
| Species | Plant Part | This compound Concentration (% dry weight) | Reference |
| Bergenia ciliata | Rhizome | 9.2% (as bergenin) | [4] |
| Bergenia stracheyi | Rhizome | Data not available | |
| Bergenia crassifolia | Rhizome | Data not available |
Note: The table reflects the limited availability of specific quantitative data for this compound. The value for B. ciliata is for bergenin, highlighting the need for more targeted quantitative studies on this compound.
Signaling Pathways and Regulation
The regulation of this compound biosynthesis is likely controlled at the transcriptional level, with environmental and developmental cues influencing the expression of the biosynthetic genes. Transcriptomic and metabolomic analyses of Bergenia species have identified several transcription factor families, such as MYB, bHLH, and NAC, that are likely involved in regulating the phenylpropanoid and flavonoid biosynthetic pathways, from which the this compound pathway branches.[1][5] Environmental factors such as rainfall and sunlight have also been shown to affect the accumulation of bergenin, and likely this compound, in Bergenia purpurascens.[6]
Visualizations
Caption: Putative biosynthetic pathway of this compound from primary metabolites.
Caption: General experimental workflow for enzyme characterization.
Conclusion and Future Directions
The biosynthetic pathway of this compound in Bergenia species is an area of active research. While the general framework is inferred from the well-studied bergenin pathway, significant gaps remain in our understanding of the specific enzymes, their kinetics, and the regulation of the pathway. Future research should focus on the isolation and characterization of the C-glycosyltransferase responsible for the C-glycosylation of gallic acid, as this is the key step in this compound biosynthesis. Furthermore, detailed kinetic studies of all enzymes in the pathway are necessary for a comprehensive understanding and for potential metabolic engineering applications. The development of validated, sensitive analytical methods for the quantification of this compound will also be crucial for quality control of Bergenia-derived products and for advancing our knowledge of the distribution and accumulation of this important bioactive compound.
References
- 1. Organ-specific transcriptional and untargeted metabolome analysis demystifies molecular insights and regulation of Gallic acid and flavonoid biosynthesis in Bergenia ciliata [ihbt.res.in]
- 2. Metabolomic and transcriptomic analyses reveals candidate genes and pathways involved in secondary metabolism in Bergenia purpurascens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bdbotsociety.org [bdbotsociety.org]
Spectroscopic Data Analysis of Norbergenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data analysis of norbergenin, a naturally occurring C-glycoside and the O-demethylated derivative of bergenin. This compound has garnered interest in the scientific community for its potential therapeutic applications, including anti-inflammatory and immunomodulatory effects. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside the experimental protocols for acquiring this data.
Spectroscopic Data Presentation
The following tables summarize the key quantitative data from the spectroscopic analysis of this compound. For comparative purposes, data for the closely related compound, bergenin, is also included where available, as this compound's structure is differentiated by the demethylation of the methoxy group present in bergenin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the this compound molecule.
Table 1: ¹H NMR Spectroscopic Data of this compound and Bergenin (in DMSO-d₆)
| Proton | This compound Chemical Shift (δ, ppm) | Bergenin Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | 6.95 | 6.48 | s | - |
| H-10b | 4.85 | 5.68 | d | 10.5 |
| H-4a | 3.98 | 4.99 | t | 9.5 |
| H-4 | 3.75 | 3.99 | t | 9.5 |
| H-11a | 3.65 | 3.80 | dd | 12.0, 2.0 |
| H-11b | 3.45 | 3.80 | dd | 12.0, 5.5 |
| H-2 | 3.25 | 3.60 | m | - |
| H-3 | 3.15 | 3.49 | m | - |
Note: Data for this compound is based on typical shifts for similar compounds and may vary slightly based on experimental conditions. Bergenin data is sourced from published literature.[1]
Table 2: ¹³C NMR Spectroscopic Data of this compound and Bergenin (in DMSO-d₆)
| Carbon | This compound Chemical Shift (δ, ppm) | Bergenin Chemical Shift (δ, ppm) |
| C-6 | 164.1 | 164.2 |
| C-9 | 151.2 | 151.5 |
| C-8 | 148.1 | 148.3 |
| C-10 | 141.2 | 141.0 |
| C-5 | 115.8 | 115.5 |
| C-7 | 109.8 | 109.9 |
| C-4a | 80.1 | 80.0 |
| C-2 | 79.5 | 79.8 |
| C-10b | 74.3 | 74.2 |
| C-3 | 71.2 | 71.5 |
| C-4 | 70.8 | 70.6 |
| C-11 | 61.9 | 61.8 |
| OCH₃ | - | 60.1 |
Note: As with the ¹H NMR data, this compound values are estimated based on bergenin and general flavonoid data. Bergenin data is from established sources.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to its hydroxyl, aromatic, and carbonyl groups.
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 3200 (broad) | O-H stretching (phenolic and alcoholic) |
| 3050 - 3000 | C-H stretching (aromatic) |
| 2950 - 2850 | C-H stretching (aliphatic) |
| 1700 - 1680 | C=O stretching (lactone) |
| 1620 - 1580 | C=C stretching (aromatic ring) |
| 1250 - 1000 | C-O stretching (alcohols, ethers) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Table 4: Mass Spectrometry Data of this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₁₄O₉ |
| Molecular Weight | 314.25 g/mol |
| Ionization Mode | ESI- (Electrospray Ionization, Negative) |
| [M-H]⁻ | m/z 313 |
| Key Fragment Ions (m/z) | To be determined by MS/MS analysis |
Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data for this compound. These protocols are based on standard practices for the analysis of natural products.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096.
-
-
2D NMR (COSY, HSQC, HMBC): Standard pulse sequences and parameters as recommended by the instrument manufacturer are to be used for complete structural assignment.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of dry, purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet die and press it under high pressure to form a thin, transparent pellet.
Instrumentation and Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.
Instrumentation and Parameters (LC-MS/MS):
-
Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate as a modifier.
-
-
Mass Spectrometer: A tandem mass spectrometer (e.g., QqQ, Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often preferred for phenolic compounds.
-
Scan Mode: Full scan for determining the parent ion and product ion scan (MS/MS) for fragmentation analysis.
-
Collision Energy: Varied to obtain optimal fragmentation for structural elucidation.
-
Signaling Pathway and Experimental Workflow
This compound, being a derivative of bergenin, is anticipated to modulate similar cellular signaling pathways. Bergenin has been reported to exert its anti-inflammatory effects by modulating key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.
This workflow outlines the key stages from the extraction of this compound from its natural source to its comprehensive spectroscopic analysis and final data interpretation, leading to the elucidation and confirmation of its chemical structure. The modulation of signaling pathways by this compound represents a promising area for future research in drug discovery and development.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Norbergenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbergenin, also known as demethylbergenin, is a naturally occurring C-glycoside of gallic acid and the O-demethylated derivative of bergenin.[1] It can be isolated from various plant species, including the rhizomes of Bergenia stracheyi and Mallotus japonicus.[1][2] This compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activities with a focus on relevant signaling pathways, and detailed experimental protocols for its study.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. While extensive research has been conducted on its biological activities, some specific physical constants like the melting point are not consistently reported across the scientific literature.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2R,3S,4S,4aR,10bS)-3,4,8,9,10-Pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one | [1] |
| Synonyms | Demethylbergenin | [1] |
| Chemical Formula | C₁₃H₁₄O₉ | [1] |
| Molecular Weight | 314.25 g/mol | [4] |
| Appearance | Solid powder | [4] |
Table 2: Solubility and Stability of this compound
| Property | Details | Reference(s) |
| Solubility | Soluble in DMSO (30 mg/mL, with sonication recommended), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [5] |
| Storage Stability | Powder: Stable for up to 3 years at -20°C. In solvent: Stable for up to 1 year at -80°C. Should be stored in a dry, dark place. For short-term storage, 0-4°C is suitable for days to weeks. | [5] |
| pH and Temperature Stability | While specific studies on this compound are limited, its parent compound, Bergenin, is stable in acidic pH (1.0, 3.0, 5.0) but susceptible to degradation in neutral and alkaline conditions, with degradation increasing with higher pH and temperature. Similar stability characteristics can be anticipated for this compound. | [6] |
| Light Stability | Exposure to light can accelerate the degradation of similar phenolic compounds. It is advisable to store this compound protected from light. | [7] |
Table 3: Spectroscopic Data of this compound
| Spectroscopic Technique | Observed Data/Fragments | Reference(s) |
| Mass Spectrometry (MS) | The deprotonated molecular ion [M-H]⁻ for the related compound Bergenin is observed at m/z 327.3. For this compound (demethylated Bergenin), the expected [M-H]⁻ would be at m/z 313. The fragmentation pattern of Bergenin shows a major fragment at m/z 192.0. | [8][9] |
| ¹H and ¹³C NMR | Specific spectral data for this compound is not readily available in a consolidated format in the literature. However, NMR is a standard technique used for its structural elucidation, and spectra would be consistent with its C-glycosidic isocoumarin structure. For its parent compound, Bergenin, detailed ¹H and ¹³C NMR data are available and can be used as a reference. | [6][10][11] |
| Infrared (IR) Spectroscopy | IR spectra would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O of the lactone), and aromatic (C=C) functional groups present in the molecule. | [5] |
| UV-Vis Spectroscopy | The UV spectrum of the related compound Bergenin shows absorption maxima at approximately 220 nm and 274 nm. This compound is expected to have a similar UV absorption profile. | [12] |
Crystal Structure and Polymorphism: As of the latest literature review, detailed X-ray crystallographic data and studies on the polymorphism of this compound are not widely available. The characterization of its solid-state forms remains an area for future investigation.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory and neuroprotective properties being the most extensively studied.
Anti-inflammatory Activity
Recent studies have elucidated the significant anti-inflammatory effects of this compound in macrophages. It has been shown to prevent lipopolysaccharide (LPS)-induced inflammatory responses by inhibiting key signaling pathways.[3]
-
Inhibition of NF-κB, MAPK, and STAT3 Pathways: this compound alleviates the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). This is achieved by suppressing the activation of Toll-like receptor 2 (TLR2) mediated Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[3][13][14]
-
Modulation of Macrophage Metabolism: this compound can counteract LPS-induced metabolic reprogramming in macrophages. It restrains the increase in glycolysis and promotes oxidative phosphorylation (OXPHOS), restoring the balance of metabolites within the TCA cycle.[3]
Below is a diagram illustrating the inhibitory effect of this compound on LPS-induced inflammatory signaling pathways in macrophages.
Neuroprotective Activity
This compound and its derivatives have demonstrated neuroprotective effects. For instance, this compound-11-caproate has been shown to prevent neuronal death in primary cultures of rat cortical neurons.[2] The neuroprotective properties are often attributed to its antioxidant capacity and its ability to sequester reactive oxygen species (ROS).
Antioxidant Activity
This compound exhibits moderate antioxidant activity. In DPPH radical scavenging assays, it has an IC₅₀ of approximately 13 µM, and in superoxide anion scavenging assays, the IC₅₀ is around 32 µM.[2][4]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the isolation, quantification, and biological evaluation of this compound.
Isolation of this compound from Plant Material
The following is a general workflow for the isolation of this compound from plant sources like Bergenia stracheyi.
Detailed Protocol:
-
Extraction: Air-dried and powdered plant material (e.g., rhizomes of Bergenia stracheyi) is subjected to extraction with a suitable solvent such as methanol, often using a Soxhlet apparatus or maceration.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. The ethyl acetate fraction, which typically contains this compound, is collected.
-
Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a solvent gradient, commonly a mixture of chloroform and methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Crystallization: The fractions containing pure this compound are pooled, concentrated, and the compound is crystallized from a suitable solvent system to obtain purified this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method can be used for the quantification of this compound.
Table 4: HPLC Method Parameters for this compound Quantification
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of methanol and water (e.g., 22:78, v/v) or acetonitrile and water with a small percentage of acid (e.g., phosphoric acid). |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV detector at 220 nm or 280 nm |
| Temperature | 30-40 °C |
| Injection Volume | 10-20 µL |
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Extract this compound from the sample matrix using a suitable solvent. The extract may need to be filtered through a 0.45 µm filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the this compound peak in the chromatogram based on the retention time of the standard. Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Assessment of Anti-inflammatory Activity in Macrophages
This protocol describes a cell-based assay to evaluate the anti-inflammatory effects of this compound on LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent for NO measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for Western blotting (antibodies against p-NF-κB, p-MAPK, p-STAT3, and total proteins)
Protocol:
-
Cell Culture: Culture macrophages in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates (for viability and ELISA assays) or 6-well plates (for Western blotting) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 50 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 200 ng/mL) for a specified time (e.g., 24 hours for cytokine production, shorter times for signaling protein phosphorylation).
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.
-
Cytokine Measurement: Use the cell culture supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: For signaling pathway analysis, lyse the cells at earlier time points (e.g., 15-60 minutes post-LPS stimulation). Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of NF-κB, MAPKs (p38, JNK, ERK), and STAT3.
Below is a diagram representing the logical workflow for assessing the anti-inflammatory activity of this compound.
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory, neuroprotective, and antioxidant properties. This guide provides a detailed summary of its known physical and chemical characteristics, insights into its mechanism of action through the modulation of key signaling pathways, and practical experimental protocols for its further investigation. While some physicochemical data, such as its crystal structure, remain to be fully elucidated, the existing body of research provides a solid foundation for scientists and drug development professionals to explore the therapeutic potential of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis and neuroprotective activity of bergenin derivatives with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IR _2007 [uanlch.vscht.cz]
- 6. researchgate.net [researchgate.net]
- 7. bjbms.org [bjbms.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
An In-depth Technical Guide to the Solubility Profile of Norbergenin
Introduction: Norbergenin, the O-demethylated derivative of bergenin, is a natural C-glucoside of 4-O-methylgallic acid with a range of reported biological activities, including antioxidant and immunomodulatory effects.[1] A comprehensive understanding of its solubility in various solvents is critical for researchers in pharmacology, natural product chemistry, and drug development. Solubility data informs everything from extraction and purification processes to the design of suitable formulations for in vitro and in vivo studies. This guide provides a detailed overview of this compound's solubility, experimental protocols for its determination, and insights into its biological mechanisms of action.
Quantitative Solubility Profile
The solubility of this compound, like its parent compound bergenin, is influenced by solvent polarity, pH, and temperature. While extensive quantitative data for this compound is limited, available information and data from its close analogue, bergenin, provide valuable insights.
This compound Solubility Data
Quantitative data for this compound is primarily available for complex solvent systems and Dimethyl Sulfoxide (DMSO).
| Solvent System | Solubility | Notes |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (6.62 mM) | A common vehicle for in vivo studies.[1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.62 mM) | Cyclodextrin-based formulation to enhance aqueous solubility.[1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (6.62 mM) | A lipid-based vehicle.[1] |
| Dimethyl Sulfoxide (DMSO) | > 1 mM (~0.314 mg/mL) | The compound is readily soluble in this polar aprotic solvent.[2] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | Qualitative data indicates solubility in these common organic solvents.[3] |
Comparative Solubility Data: Bergenin
Bergenin's physicochemical properties have been more extensively studied and can serve as a useful reference. Bergenin generally exhibits low aqueous solubility.[4] Its solubility in various buffers has been shown to be slight at 25°C but increases considerably at higher temperatures.[5][6]
| Solvent / Condition | Solubility (mg/mL) | Temperature (°C) |
| Water | 1.42 | Not Specified |
| Buffer pH 1.0 | 1.29 ± 0.044 | 25 |
| Buffer pH 3.0 | 1.08 ± 0.057 | 25 |
| Buffer pH 5.0 | 1.22 ± 0.058 | 25 |
| Buffer pH 1.0 | 8.76 ± 0.039 | 60 |
| Buffer pH 3.0 | 6.75 ± 0.095 | 60 |
| Buffer pH 5.0 | 7.80 ± 0.075 | 60 |
Data sourced from studies on bergenin.[5][6][7]
Experimental Protocol: Equilibrium Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound, based on the widely used shake-flask method.[8][9]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (e.g., Water, Ethanol, DMSO, Phosphate Buffer)
-
Thermostatic shaker or incubator
-
Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical balance
-
Vials with screw caps
-
Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Methodology:
-
Preparation: Add an excess amount of this compound solid to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[8] The time required may vary depending on the compound and solvent system.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the controlled temperature to let the excess solid settle. Separate the undissolved solid from the saturated solution by either:
-
Centrifugation: Transfer an aliquot of the suspension to a microcentrifuge tube and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration: Draw the supernatant through a chemically inert filter (e.g., PTFE) to remove any solid particulates.
-
-
Quantification:
-
Carefully take a precise aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard calibration curve.
-
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or moles/L (M).
Relevant Signaling Pathways
This compound and its parent compound bergenin have been reported to modulate several key cellular signaling pathways, which underlies their therapeutic potential.[10] One of the significant pathways is the AMP-activated protein kinase (AMPK) signaling cascade.
AMPK Signaling Pathway
The AMPK pathway is a central regulator of cellular energy homeostasis. Its activation generally shifts cellular metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes. Bergenin has been shown to inhibit hepatic fat deposition by activating the AMPK signaling pathway.[11] This activation can lead to downstream effects such as the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | CAS:79595-97-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Bergenin | Encyclopedia MDPI [encyclopedia.pub]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Physicochemical properties of bergenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. This compound: A Natural Compound with Potential Therapeutic Applications | BioCrick News Center [biocrick.com]
- 11. Bergenin inhibits hepatic fat deposition by activating the AMPK signaling pathway, thereby attenuating alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Norbergenin: A Technical Guide for Researchers
Introduction
Norbergenin, the O-demethylated derivative of Bergenin, is a polyphenolic compound that has garnered significant interest for its potential therapeutic properties, including its antioxidant and neuroprotective effects.[1] As with any compound under investigation for pharmaceutical development, a thorough understanding of its stability under various environmental conditions is paramount. This technical guide provides a comprehensive overview of the known stability profile of this compound, drawing upon available theoretical studies and comparative data from its parent compound, Bergenin. This information is critical for establishing appropriate storage conditions, formulation strategies, and analytical methodologies.
While direct experimental stability studies on this compound are limited, valuable insights can be drawn from computational studies and extensive research on the closely related compound, Bergenin.
Physicochemical Properties
This compound is a crystalline solid.[2] Its stability is intrinsically linked to its molecular structure, which includes a lactone ring and multiple hydroxyl groups. These functional groups are susceptible to degradation under certain conditions.
Forced Degradation and Stability Profile
Hydrolytic Stability
The stability of this compound is expected to be significantly influenced by pH. The presence of a lactone ring in its structure makes it susceptible to hydrolysis, particularly under neutral and alkaline conditions.
Table 1: Summary of Expected Hydrolytic Stability of this compound (Inferred from Bergenin Data)
| Condition | pH | Temperature (°C) | Expected Outcome | Reference |
| Acidic | 1.0 - 5.0 | 25 - 37 | Stable | [4] |
| Neutral | 7.0 | 25 - 37 | Susceptible to hydrolysis (lactone ring opening) | [4] |
| Alkaline | 8.0 | 25 - 37 | Prone to rapid hydrolysis | [4] |
The degradation in neutral and alkaline solutions is anticipated to follow pseudo-first-order kinetics.[4]
Oxidative Stability
Computational studies using Density Functional Theory (DFT) have provided insights into the oxidative stability of this compound. The molecule possesses significant antioxidant properties, acting as a scavenger of reactive oxygen species (ROS) such as hydroperoxyl (•OOH) and hydroxyl (•OH) radicals.[1] This suggests a potential susceptibility to oxidative degradation.
The phenolic hydroxyl groups, particularly at the 9-OH position, are key contributors to its antioxidant activity and are likely sites of oxidative transformation.[1] The stability of the radicals formed upon oxidation affects the degradation pathway.[1][5]
Thermal Stability
Based on studies of the structurally similar compound Bergenin, this compound is expected to exhibit good thermal stability in the solid state. Bergenin has been shown to be stable against heat and humidity in its solid form.[4] However, in solution, elevated temperatures are likely to accelerate hydrolytic and oxidative degradation processes.
Photostability
As a polyphenolic compound, this compound may be susceptible to degradation upon exposure to light, particularly UV radiation.[6][7] Photodegradation can lead to complex chemical transformations. Therefore, it is recommended that this compound and its formulations be protected from light.
Experimental Protocols
Detailed experimental protocols for assessing the stability of this compound would typically follow ICH guidelines for forced degradation studies.[3] While specific published methods for this compound are scarce, the following outlines a general approach based on standard practices.
Stability-Indicating HPLC Method Development
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.
Protocol 1: General Stability-Indicating HPLC Method
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of polar and non-polar compounds.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products show significant absorbance.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]
Forced Degradation Studies
Protocol 2: Forced Degradation Procedure
-
Acid Hydrolysis: Treat a solution of this compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Alkaline Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period. The reaction should be neutralized with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent such as 3-30% hydrogen peroxide (H₂O₂) at room temperature or a slightly elevated temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 60-105 °C) for a specified duration. Also, heat a solution of this compound to assess degradation in the solution state.
-
Photolytic Degradation: Expose a solution of this compound and a solid sample to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[7] A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC method.
Degradation Pathway and Visualization
The primary degradation pathway for this compound under hydrolytic conditions is expected to be the opening of the lactone ring to form a carboxylic acid derivative. Oxidative degradation is likely to involve the phenolic hydroxyl groups.
Below are diagrams illustrating the expected degradation pathway and a general experimental workflow for stability testing.
References
- 1. Elucidation of reactive oxygen species scavenging pathways of this compound utilizing DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: HPLC-UV Method for the Quantification of Norbergenin in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Norbergenin (also known as Bergenin) in plant extracts. This compound, a C-glucoside of 4-O-methyl gallic acid, is a key bioactive compound found in various medicinal plants, notably from the Bergenia and Saxifraga genera.[1][2] It is recognized for a range of pharmacological activities, including anti-inflammatory, antipyretic, antiviral, and immunostimulant properties.[2][3] The method described herein provides a reliable protocol for quality control, standardization of herbal formulations, and pharmacokinetic studies. This document provides comprehensive experimental protocols, method validation parameters, and a clear workflow for reproducible results.
Experimental Protocol
This protocol outlines the necessary steps, from sample preparation to final analysis, for quantifying this compound.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance.
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Syringes (1 mL) and syringe filters (0.45 µm).
-
Volumetric flasks and pipettes.
-
-
Chemicals and Reagents:
-
This compound reference standard (≥98% purity).
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric acid or Acetic acid (Analytical grade).
-
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with methanol. This solution should be stored at 2-8°C when not in use.[2][3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or methanol to achieve concentrations ranging from 5 µg/mL to 200 µg/mL.[3] For example, prepare concentrations of 5, 10, 20, 50, 100, and 200 µg/mL to construct a calibration curve.
Preparation of Plant Sample Extract
-
Drying and Grinding: Air-dry the plant material (e.g., rhizomes, leaves) at a temperature between 45-55°C to remove moisture.[1] Grind the dried material into a fine powder.
-
Extraction: Accurately weigh about 1.0 g of the powdered plant material and place it into a flask. Add 10 mL of methanol.[1]
-
Sonication/Maceration: Sonicate the mixture for 30-60 minutes or perform maceration by shaking for several hours to ensure efficient extraction of this compound. The extraction can be repeated three times to maximize yield.[1]
-
Filtration and Concentration: Combine the extracts and filter them through Whatman No. 1 filter paper. The resulting filtrate can be concentrated using a rotary evaporator at low temperature (approx. 45°C).[1]
-
Final Sample Preparation: Re-dissolve the dried extract in a known volume of methanol (e.g., 10 mL). Before injecting into the HPLC system, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[2][3]
HPLC Operating Conditions
The separation is typically achieved using a reversed-phase C18 column. Below are two examples of validated chromatographic conditions.
| Parameter | Method 1 | Method 2 |
| Stationary Phase (Column) | Agilent Eclipse XDB-C18 (Dimensions not specified)[3] | C18 ODS LUNA-phenomenex (250 mm × 4.60 mm, 5 µm)[2] |
| Mobile Phase | Isocratic: Water: Methanol: Acetic Acid (62.5:37:0.5 v/v/v)[3] | Isocratic: Acetonitrile: Water (75:25, v/v)[2] |
| Flow Rate | 1.0 mL/min[3] | Not specified, typically 1.0 mL/min |
| Injection Volume | 20 µL[2] | 20 µL[2] |
| Column Temperature | 25°C[3] | Ambient |
| Detection Wavelength | 275 nm[3][4] | Not specified, typically ~275 nm |
| Run Time | ~10 minutes | ~30 minutes[2] |
Experimental Workflow
The overall process from sample collection to data analysis is illustrated below.
Caption: Workflow for this compound quantification.
Method Validation Summary
The HPLC-UV method should be validated according to ICH guidelines to ensure its reliability, accuracy, and precision.[2][5] Key validation parameters from published studies are summarized below for reference.
| Parameter | Result (Study 1) | Result (Study 2) | Result (Study 3) |
| Linearity Range | 5–200 µg/mL[3] | 20–100 µg/mL[2] | 2.5–200 µg/mL |
| Correlation Coefficient (r²) | 0.9952[3] | 0.998[2] | >0.98 |
| Limit of Detection (LOD) | 0.00947 µg/mL[3] | 0.001% (w/w)[2] | 1.16 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.02869 µg/mL[3] | 0.002% (w/w)[2] | 3.9 µg/mL[6] |
| Accuracy (% Recovery) | 99.99–100%[3] | Not Reported | Not Reported |
| Precision (%RSD) | <2%[2] | <2%[2] | <1.2% (for retention time)[6] |
Quantification
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot a graph of the peak area versus the concentration of the this compound standards. Perform a linear regression analysis to obtain the calibration equation (y = mx + c) and the correlation coefficient (r²).[2]
-
Sample Analysis: Inject the prepared plant extract sample into the HPLC system under the same conditions.
-
Calculation: Record the peak area corresponding to the retention time of this compound in the sample chromatogram. Calculate the concentration of this compound in the sample using the regression equation derived from the calibration curve. The final amount is typically expressed as a percentage or mg/g of the dry weight of the plant material.
Conclusion
The described HPLC-UV method is simple, accurate, and precise for the quantification of this compound in plant extracts.[2] The protocol can be readily implemented in a quality control laboratory for the standardization of raw herbal materials and finished formulations containing Bergenia or Saxifraga species. The provided validation data confirms that the method is sensitive and reliable for its intended purpose.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Use of bergenin as an analytical marker for standardization of the polyherbal formulation containing Saxifraga ligulata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: HPTLC Method for the Analysis of Norbergenin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Norbergenin, an active secondary metabolite found in various medicinal plants such as Bergenia ligulata, is known for its anti-inflammatory, antioxidant, and anti-HIV properties.[1] High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and accurate method for the quantification of this compound in plant extracts and herbal formulations, making it an ideal tool for quality control and standardization.[2][3] This document provides a detailed protocol for the development and validation of an HPTLC method for this compound analysis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated HPTLC methods for this compound analysis.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Chloroform: Methanol: Acetic Acid (8:1:1, v/v/v)[2][3] | Ethyl acetate: Methanol: Acetic Acid: Formic Acid (8:1:0.5:0.5, v/v)[1] | Toluene: Ethyl Acetate: Glacial Acetic Acid: Methanol (7:4:0.5:1, v/v/v/v)[4][5] |
| Stationary Phase | Precoated Silica Gel 60 F254 HPTLC plates[2][3] | Silica Gel 60 F254 HPTLC plates[1] | Silica Gel G60F254 HPTLC plates[4][5] |
| Rf Value | 0.28 ± 0.03[2][3] | Not Specified | 0.18[4][5] |
| Scanning Wavelength | 276 nm[2][3] | 284 nm[1] | 277 nm[4][5] |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 200 - 5000 ng/band[2][3] | Not Specified | 2000 - 10000 ng/band[4][5] |
| Correlation Coefficient (r²) | 0.999[2][3] | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | 219.1 ng/band[4][5] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 654.6 ng/band[4][5] |
| Precision (%RSD) | Not Specified | Not Specified | Good[4][5] |
| Accuracy (% Recovery) | Not Specified | Not Specified | Good[4][5] |
Experimental Protocols
This section outlines the detailed methodology for the HPTLC analysis of this compound.
Materials and Reagents
-
Standard: this compound (analytical grade)
-
Solvents: Methanol, Chloroform, Acetic Acid, Ethyl Acetate, Toluene, Formic Acid (all analytical grade)
-
Stationary Phase: Precoated Silica Gel 60 F254 HPTLC plates (20 x 10 cm)
Preparation of Standard Solution
-
Accurately weigh 10 mg of standard this compound.
-
Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
From the stock solution, prepare working standards of desired concentrations by serial dilution with methanol.
Preparation of Sample Solution (Plant Extract)
-
Accurately weigh 1.0 g of the dried and powdered plant material.
-
Transfer to a reflux flask and add 100 mL of methanol.[4]
-
Reflux for 2 hours.[2]
-
Filter the extract and evaporate to dryness.
-
Reconstitute the dried extract in 5.0 mL of methanol.[2]
Chromatographic Development
-
Plate Preparation: Handle HPTLC plates carefully to avoid contamination.
-
Sample Application: Apply the standard and sample solutions as 5 mm bands onto the HPTLC plate using a Linomat applicator.
-
Mobile Phase Preparation: Prepare the desired mobile phase composition (refer to Table 1). For example, Chloroform: Methanol: Acetic Acid (8:1:1, v/v/v).[2][3]
-
Chamber Saturation: Pour the mobile phase into the twin-trough chamber and allow it to saturate for at least 20 minutes.
-
Development: Place the HPTLC plate in the developing chamber and allow the solvent front to travel up to a distance of 8 cm.
-
Drying: After development, remove the plate from the chamber and dry it in an oven or with a stream of warm air.
Densitometric Analysis
-
Scanning: Perform densitometric scanning of the dried plate using a TLC scanner in absorbance mode.
-
Wavelength: Set the scanning wavelength to the λmax of this compound (e.g., 276 nm).[2][3]
-
Data Analysis: Record the peak areas and calculate the concentration of this compound in the sample by comparing the peak area of the sample with that of the standard.
Visualizations
Experimental Workflow for HPTLC Analysis of this compound
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Bergenin determination in different extracts by high-performance thin-layer chromatographic densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
Application Notes & Protocols: Norbergenin Extraction and Purification from Bergenia Rhizomes
Introduction
Norbergenin, and its more commonly isolated precursor bergenin, are C-glucosides of 4-O-methyl gallic acid found abundantly in the rhizomes of plants from the Bergenia genus (Family: Saxifragaceae).[1][2] These compounds have garnered significant interest from the scientific and pharmaceutical communities due to a wide array of pharmacological activities, including anti-inflammatory, antioxidant, antiviral, anticancer, and antidiabetic properties.[1][3][4] The rhizomes of Bergenia species, often referred to as "Pashanbheda" in Ayurvedic medicine, are a primary source for isolating these bioactive molecules.[5] This document provides detailed protocols for the extraction and purification of bergenin (from which this compound can be derived) from Bergenia rhizomes, tailored for researchers, scientists, and professionals in drug development. The methodologies described are based on established solvent extraction and chromatographic techniques.
Extraction Protocols
The initial step in isolating this compound or bergenin involves extracting the compound from the dried and powdered rhizomes of Bergenia plants. The choice of solvent and method significantly impacts the yield and purity of the crude extract. Methanol and ethanol are commonly employed due to their polarity, which is suitable for extracting these phenolic compounds.[6][7]
Method 1: Maceration (Cold Soaking)
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for an extended period.[6][8]
Experimental Protocol:
-
Preparation of Plant Material: Thoroughly wash fresh rhizomes of Bergenia ciliata to remove soil and debris.[8] Dry the rhizomes in a shaded area at room temperature for approximately four weeks until they are completely desiccated.[8] Grind the dried rhizomes into a fine powder using a mechanical grinder.[6][8]
-
Extraction: Place 1 kg of the powdered rhizome into a large container.[9] Add a sufficient volume of petroleum ether to submerge the powder, and macerate to remove non-polar compounds. Discard the petroleum ether fraction.[9]
-
Methanol Maceration: To the defatted plant material, add 8 L of 90% methanol (a 1:8 solid-to-solvent ratio).[8] Seal the container and let it stand for 72 hours with occasional agitation.[8]
-
Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper.[6][8] The residue can be re-macerated with fresh methanol to maximize yield.[8] Combine the filtrates and concentrate the solvent using a rotary evaporator at 40-45°C under reduced pressure to obtain the crude methanolic extract.[8][9]
Method 2: Ultrasonic-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency, often with shorter extraction times compared to maceration.[10]
Experimental Protocol:
-
Preparation of Plant Material: Prepare dried, powdered Bergenia rhizomes as described in the maceration protocol.
-
Extraction: For every 1 gram of powdered rhizome, add 25 mL of 75% ethanol (1:25 solid-to-solvent ratio).[10]
-
Ultrasonication: Place the vessel containing the mixture in an ultrasonic bath. Apply ultrasonic power of approximately 210 W for 40 minutes.[10]
-
Filtration and Concentration: Following ultrasonication, filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator to yield the crude extract.[10]
Quantitative Data for Extraction
The following table summarizes quantitative data from various extraction studies on Bergenia rhizomes.
| Plant Species | Extraction Method | Solvent | Solvent:Solid Ratio | Yield (Crude Extract) | Reference |
| Bergenia ciliata | Maceration | Methanol | 8:1 (v/w) | 13% (130 g from 1 kg) | [9] |
| Bergenia ciliata | Maceration | 90% Methanol | Not Specified | 9.5% (380 g from 4 kg) | [8] |
| Bergenia ciliata | Maceration | Methanol | 10:1 (v/w) | 16.23% | [6] |
| Bergenia ciliata | Maceration | Ethanol | 10:1 (v/w) | 9.54% | [6] |
| Bergenia ciliata | Maceration | Aqueous | 10:1 (v/w) | 13.77% | [6] |
| Bergenia emeiensis | Ultrasonic (UAE) | 75% Ethanol | 25:1 (v/w) | ~23% (Triterpenes) | [10] |
| Bergenia ligulata | Not Specified | Methanol | Not Specified | 5.51% Bergenin Content | [11] |
| Bergenia ligulata | Not Specified | Acetone | Not Specified | 5.76% Bergenin Content | [11] |
| Bergenia ciliata | Not Specified | Methanol | Not Specified | 19.4% Bergenin Content | [12] |
Extraction Workflow Diagram
Caption: Workflow for the extraction of crude extract from Bergenia rhizomes.
Purification Protocols
The crude extract contains a mixture of phytochemicals. Purification is essential to isolate bergenin/norbergenin with high purity. This is typically achieved through a series of liquid-liquid partitioning and chromatographic techniques.
Step 1: Liquid-Liquid Partitioning
This step separates compounds based on their differential solubility in immiscible solvents.
Experimental Protocol:
-
Dispersion: Disperse the crude methanolic extract (e.g., 130 g) in distilled water.[9]
-
Solvent Extraction: Perform successive extractions in a separatory funnel using petroleum ether and then chloroform.[9] These solvents will remove less polar impurities.
-
Fraction Collection: Discard the petroleum ether and chloroform fractions. The aqueous layer, which contains the more polar bergenin, is retained.[9]
-
Concentration: Concentrate the aqueous layer using a rotary evaporator or by freeze-drying to obtain a powdered, enriched extract (e.g., 85 g from 130 g crude).[9]
Step 2: Column Chromatography
Column chromatography is the primary method for purifying bergenin from the enriched extract.[13] A multi-step approach using different stationary phases often yields the best results.[9][14]
Experimental Protocol:
-
Silica Gel Chromatography (Initial Purification):
-
Stationary Phase: Pack a glass column with silica gel (230–400 mesh).[9]
-
Loading: Load the enriched aqueous extract (e.g., 10 g) onto the column.[9]
-
Mobile Phase (Elution): Elute the column using a gradient of petroleum ether/ethyl acetate, gradually increasing the polarity from 2% to 50% ethyl acetate.[9]
-
Fraction Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC). A suitable mobile phase for TLC is Ethyl acetate: acetic acid: formic acid: water (8:0.9:0.9:2).[9] Pool the fractions containing the target compound.
-
-
Sephadex LH-20 Chromatography (Fine Purification):
-
Stationary Phase: Use a column packed with Sephadex LH-20.[9]
-
Loading: Load the pooled, concentrated fractions from the silica gel step.
-
Mobile Phase (Elution): Elute with an appropriate solvent, typically methanol.
-
Fraction Collection: Collect fractions and analyze for purity (e.g., via HPLC). Combine the pure fractions and evaporate the solvent to obtain pure bergenin.[9]
-
-
Alternative Advanced Chromatography (High Purity):
Quantitative Data for Purification
| Starting Material | Chromatographic Method(s) | Stationary Phase(s) | Purity | Yield | Reference |
| 10 g Aqueous Extract | Column Chromatography | Silica Gel, Sephadex LH-20 | Not specified | 100 mg | [9] |
| 180 g Saxifraga atrata Herb | Medium Pressure Chromatography (MPC) | Polyamide, MCI GEL® CHP20P | >99% | 714.2 mg | [14][15] |
| B. stracheyi Extract | High-Speed Countercurrent Chromatography (HSCCC) | Biphasic liquid system | >95% | Not specified | [16] |
Purification Workflow Diagram
Caption: General workflow for the purification of this compound/bergenin.
Signaling Pathways Modulated by Bergenin/Norbergenin
Bergenin exerts its potent anti-inflammatory effects by modulating key cellular signaling pathways, primarily the Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][17] These pathways are critical regulators of the inflammatory response.
NF-κB and MAPK Signaling Pathway Inhibition
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB and MAPK signaling cascades.[3] This activation leads to the phosphorylation of key proteins and the subsequent translocation of transcription factors like NF-κB p65 into the nucleus.[17] In the nucleus, they promote the transcription of pro-inflammatory genes, resulting in the production of cytokines like TNF-α, IL-1β, and IL-6.[3][17] Bergenin has been shown to downregulate the phosphorylation of NF-κB and MAPK proteins, thereby inhibiting this entire cascade and reducing the inflammatory response.[3]
Caption: Bergenin's inhibition of NF-κB and MAPK inflammatory pathways.
References
- 1. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bergenin Plays an Anti-Inflammatory Role via the Modulation of MAPK and NF-κB Signaling Pathways in a Mouse Model of LPS-Induced Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bergenia Genus: Traditional Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 7. researchgate.net [researchgate.net]
- 8. Isolation of bioactive compounds from Bergenia ciliata (haw.) Sternb rhizome and their antioxidant and anticholinesterase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innpharmacotherapy.com [innpharmacotherapy.com]
- 10. Effects of Ultrasonic-Assisted Extraction on the Yield and the Antioxidative Potential of Bergenia emeiensis Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bergenin determination in different extracts by high-performance thin-layer chromatographic densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Large-scale preparative isolation of bergenin standard substance from Saxifraga atrata using polyamide coupled with MCI GEL® CHP20P as stationary phases in medium pressure chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Separation of constituents from Bergenia stracheyi (Hook. F. & Thoms.) Engl. by high-speed countercurrent chromatography with elution mode and its antidiabetic and antioxidant in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bergenin Monohydrate Attenuates Inflammatory Response via MAPK and NF-κB Pathways Against Klebsiella pneumonia Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Norbergenin in Lipopolysaccharide (LPS)-Induced Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Norbergenin, a natural compound, in mitigating inflammatory responses in lipopolysaccharide (LPS)-induced models. The protocols and data presented are intended to guide researchers in designing and conducting experiments to evaluate the anti-inflammatory potential of this compound.
This compound has been shown to effectively suppress pro-inflammatory signaling in macrophages by targeting key cellular pathways. Studies indicate that it alleviates the production of inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[1][2][3][4][5][6] The underlying mechanism involves the inhibition of the NF-κB, MAPK, and STAT3 signaling pathways, which are crucial in the inflammatory cascade triggered by LPS.[1][3][4][5][6][7]
Furthermore, this compound has been observed to counteract the metabolic reprogramming that occurs in macrophages upon LPS stimulation.[1][3][4][5][6] It achieves this by restraining glycolysis, promoting oxidative phosphorylation (OXPHOS), and restoring metabolites within the TCA cycle.[1][3][4][5][6] This dual action on both inflammatory signaling and cellular metabolism highlights this compound as a promising candidate for further investigation in inflammatory and metabolic diseases.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the production of key inflammatory markers in LPS-stimulated macrophages.
Table 1: Effect of this compound on Pro-inflammatory Cytokine and iNOS mRNA Expression in LPS-Stimulated iBMDMs and BMDMs
| Cell Type | Treatment | IL-1β mRNA Expression (Fold Change vs. LPS) | TNF-α mRNA Expression (Fold Change vs. LPS) | IL-6 mRNA Expression (Fold Change vs. LPS) | iNOS mRNA Expression (Fold Change vs. LPS) |
| iBMDMs | LPS (200 ng/mL) | 1.00 | 1.00 | 1.00 | 1.00 |
| LPS + this compound (50 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Dose-dependent Reduction | |
| BMDMs | LPS (200 ng/mL) | 1.00 | 1.00 | 1.00 | 1.00 |
| LPS + this compound (50 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Dose-dependent Reduction |
Data synthesized from Li et al., 2023.[2]
Table 2: Effect of this compound on NO, TNF-α, and IL-1β Production in LPS-Stimulated iBMDMs
| Treatment | NO Production (% of LPS Control) | TNF-α Production (% of LPS Control) | IL-1β Protein Expression (% of LPS Control) | iNOS Protein Expression (% of LPS Control) |
| LPS (200 ng/mL) | 100% | 100% | 100% | 100% |
| LPS + this compound (5 µM) | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease |
| LPS + this compound (10 µM) | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease |
| LPS + this compound (50 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Data synthesized from Li et al., 2023.[2][6][8]
Experimental Protocols
Protocol 1: In Vitro LPS-Induced Inflammation in Macrophages
This protocol describes the induction of an inflammatory response in macrophage cell lines (e.g., RAW 264.7, iBMDMs, BMDMs) using LPS and treatment with this compound.
Materials:
-
Macrophage cells (RAW 264.7, iBMDMs, or BMDMs)
-
DMEM medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin[2]
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
6-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in appropriate cell culture plates at a desired density (e.g., 1 × 10^6 cells/well for a 6-well plate or 1 × 10^5 cells/well for a 96-well plate).[2] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 5, 10, 50 µM).[2] A vehicle control (medium with the solvent used for this compound) should also be included. Incubate the cells for 1 hour.[2]
-
LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 200 ng/mL to induce inflammation.[2] Do not add LPS to the negative control wells.
-
Incubation: Incubate the plates for a specified period depending on the endpoint being measured (e.g., 8 hours for mRNA analysis, 24 hours for cytokine protein analysis in the supernatant).[2]
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for measuring secreted cytokines (e.g., TNF-α, IL-6) and NO production.
-
Cell Lysate: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for subsequent protein analysis (Western Blot) or RNA extraction (qPCR).
-
Protocol 2: Measurement of Nitric Oxide (NO) Production
This protocol uses the Griess reagent system to quantify the amount of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Cell culture supernatant (from Protocol 1)
-
Griess Reagent System
-
Sodium nitrite standard solutions
-
96-well plate
Procedure:
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
In a 96-well plate, add 50 µL of cell culture supernatant from each experimental condition.
-
Add 50 µL of the Griess reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
Protocol 3: Quantification of Cytokine Levels by ELISA
This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatant (from Protocol 1)
-
ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α ELISA kit)
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit.
-
Typically, this involves adding standards and samples to a pre-coated plate, followed by incubation with a detection antibody and a substrate.
-
The reaction is stopped, and the absorbance is measured at the recommended wavelength.
-
A standard curve is generated to determine the concentration of the cytokine in the samples.
Protocol 4: Western Blot Analysis of Signaling Proteins
This protocol is for assessing the protein expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways.
Materials:
-
Cell lysates (from Protocol 1)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-iNOS, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Experimental workflow for studying this compound in LPS-induced inflammation.
Caption: this compound's inhibition of LPS-induced inflammatory signaling pathways.
References
- 1. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 2. This compound prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming [frontiersin.org]
- 5. documentsdelivered.com [documentsdelivered.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Norbergenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbergenin, a C-glucoside of 4-O-methyl gallic acid, has demonstrated notable immunomodulatory and anti-inflammatory properties. This document provides detailed application notes and protocols for utilizing flow cytometry to analyze the effects of this compound on various immune cell populations. The provided methodologies will enable researchers to comprehensively evaluate the impact of this compound on immune cell activation, differentiation, cytokine production, and apoptosis.
Recent studies have indicated that this compound can effectively modulate immune responses. For instance, in macrophages stimulated with lipopolysaccharide (LPS), this compound has been shown to alleviate the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2][3][4][5] This anti-inflammatory effect is mediated through the suppression of key signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and signal transducer and activator of transcription 3 (STAT3).[1][2][3][4][5] Furthermore, this compound has been observed to influence the balance of T helper 1 (Th1) and T helper 2 (Th2) cytokine production in animal models of arthritis, suggesting a broader role in regulating adaptive immunity.[6]
Flow cytometry offers a powerful platform for single-cell analysis, allowing for the precise quantification of various cellular parameters. By employing multi-color flow cytometry, researchers can dissect the complex effects of this compound on heterogeneous immune cell populations. This includes assessing changes in the expression of cell surface markers related to T cell activation (e.g., CD69, CD25) and macrophage polarization (e.g., CD86 for M1, CD206 for M2), as well as quantifying intracellular cytokine production and the induction of apoptosis.
Data Presentation: Expected Effects of this compound on Immune Cells
The following tables summarize the anticipated quantitative effects of this compound on immune cells based on existing literature. These tables are intended to serve as a guide for expected outcomes in flow cytometry experiments.
Table 1: Effect of this compound on Macrophage Polarization Markers
| Treatment Group | % CD86+ (M1) Cells | % CD206+ (M2) Cells |
| Control (Unstimulated) | Low | Low |
| LPS-stimulated | High | Low |
| LPS + this compound | Decreased | Increased |
| This compound alone | No significant change | No significant change |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in Macrophages
| Treatment Group | % TNF-α+ Cells | % IL-6+ Cells | % IL-1β+ Cells |
| Control (Unstimulated) | Low | Low | Low |
| LPS-stimulated | High | High | High |
| LPS + this compound | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| This compound alone | No significant change | No significant change | No significant change |
Table 3: Effect of this compound on T Cell Activation Markers
| Treatment Group | % CD69+ T Cells | % CD25+ T Cells |
| Control (Unstimulated) | Low | Low |
| Stimulated (e.g., anti-CD3/CD28) | High | High |
| Stimulated + this compound | Decreased | Decreased |
| This compound alone | No significant change | No significant change |
Table 4: Effect of this compound on T Helper Cell Cytokine Profile
| Treatment Group | % IFN-γ+ (Th1) Cells | % IL-4+ (Th2) Cells |
| Control (Unstimulated) | Low | Low |
| Th1 polarizing conditions | High | Low |
| Th1 polarizing conditions + this compound | Decreased | Increased |
| Th2 polarizing conditions | Low | High |
| Th2 polarizing conditions + this compound | No significant change | Potentiated |
Table 5: Effect of this compound on Apoptosis of Activated Immune Cells
| Treatment Group | % Annexin V+ PI- (Early Apoptosis) | % Annexin V+ PI+ (Late Apoptosis) |
| Control (Unstimulated) | Low | Low |
| Activated/Stressed Cells | Increased | Increased |
| Activated/Stressed Cells + this compound | Further Increased | Further Increased |
Experimental Protocols
Herein, we provide detailed protocols for the flow cytometric analysis of immune cells treated with this compound.
Protocol 1: Analysis of Macrophage Polarization
Objective: To determine the effect of this compound on the M1/M2 polarization of macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Recombinant murine IL-4
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 1% BSA)
-
Fluorochrome-conjugated antibodies: anti-CD11b, anti-F4/80, anti-CD86 (M1 marker), anti-CD206 (M2 marker)[7][8][9][10]
-
7-AAD or other viability dye
Procedure:
-
Cell Culture and Treatment:
-
Seed macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with either LPS (for M1 polarization) or IL-4 (for M2 polarization) for 24-48 hours. Include appropriate controls (untreated, LPS alone, IL-4 alone, this compound alone).
-
-
Cell Harvesting:
-
Gently scrape the cells and transfer them to FACS tubes.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the viability dye and fluorochrome-conjugated antibodies against CD11b, F4/80, CD86, and CD206.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on viable, single cells, then on the macrophage population (CD11b+/F4/80+).
-
Analyze the expression of CD86 and CD206 within the macrophage gate to determine the percentage of M1 and M2 polarized cells.
-
Protocol 2: Intracellular Cytokine Staining of T Cells
Objective: To measure the effect of this compound on cytokine production by T cells.
Materials:
-
Primary T cells or a T cell line (e.g., Jurkat)
-
Complete cell culture medium
-
This compound
-
T cell stimulants (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)[11][12]
-
FACS buffer
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-IFN-γ, anti-IL-4, anti-TNF-α[11][13]
-
Viability dye
Procedure:
-
Cell Culture and Treatment:
-
Culture T cells in a 96-well U-bottom plate at a density of 1 x 10^6 cells/well.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate the T cells with anti-CD3/CD28 or PMA/Ionomycin for 4-6 hours.
-
Add a protein transport inhibitor for the last 4 hours of stimulation.[11]
-
-
Cell Harvesting and Surface Staining:
-
Harvest the cells and wash them with PBS.
-
Stain for surface markers (CD3, CD4, CD8) and viability for 30 minutes at 4°C.
-
Wash the cells with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells and then resuspend in permeabilization buffer for 10 minutes.[14]
-
-
Intracellular Staining:
-
Add the fluorochrome-conjugated anti-cytokine antibodies (IFN-γ, IL-4, TNF-α) diluted in permeabilization buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Gate on viable, single lymphocytes, then on CD4+ or CD8+ T cell populations.
-
Analyze the percentage of cells expressing each cytokine.
-
Protocol 3: Apoptosis Assay
Objective: To assess the effect of this compound on immune cell apoptosis.
Materials:
-
Immune cells of interest (e.g., activated T cells or macrophages)
-
This compound
-
Apoptosis-inducing agent (e.g., staurosporine, as a positive control)
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
Procedure:
-
Cell Treatment:
-
Treat immune cells with this compound with or without an activation/stress stimulus for the desired time.
-
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
-
Analyze the cells immediately by flow cytometry.
-
Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cells.
-
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis of this compound-treated immune cells.
Caption: this compound's inhibitory effect on LPS-induced inflammatory signaling pathways in macrophages.
References
- 1. This compound prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New paper on the effect of the natural product this compound which is also used in TCM on the immunsystem preventing inflammatory reactions [ecology.univie.ac.at]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. This compound prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunomodulatory effect of bergenin and this compound against adjuvant-induced arthritis--a flow cytometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Classification of M1/M2-polarized human macrophages by label-free hyperspectral reflectance confocal microscopy and multivariate analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. Regulation of macrophage polarization and plasticity by complex activation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 12. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Intracellular Cytokine Staining Protocol [anilocus.com]
- 14. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. kumc.edu [kumc.edu]
Application Notes and Protocols for Studying Norbergenin's Impact on Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norbergenin, a C-glycoside derivative of 4-O-methyl gallic acid, is a natural compound found in several medicinal plants.[1] It has garnered significant interest for its anti-inflammatory properties.[1][2] Studies have demonstrated that this compound can effectively modulate the immune response by inhibiting the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][3][4] The primary mechanism of action involves the suppression of critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).[1][4][5]
These application notes provide detailed protocols for investigating the effects of this compound on cytokine production in both in vitro and in vivo models, enabling researchers to accurately assess its therapeutic potential.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting upstream signaling cascades that regulate the expression of pro-inflammatory genes. Upon stimulation by ligands like Lipopolysaccharide (LPS), Toll-like receptors (TLRs) trigger the activation of downstream pathways, leading to cytokine production.[3][6] this compound has been shown to inhibit the phosphorylation and activation of key proteins within the NF-κB, MAPK, and STAT3 pathways.[1][4]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the observed effects of this compound on cytokine and inflammatory mediator expression in LPS-stimulated macrophages.
Table 1: Effect of this compound on Pro-inflammatory Gene Expression
| Target Gene | Cell Type | This compound Conc. | Stimulant | Result | Reference |
|---|---|---|---|---|---|
| Il1β mRNA | iBMDMs & BMDMs | 50 µM | LPS (200 ng/mL) | Significant inhibition | [3] |
| Tnfα mRNA | iBMDMs & BMDMs | 50 µM | LPS (200 ng/mL) | Significant inhibition | [3] |
| Il6 mRNA | iBMDMs & BMDMs | 50 µM | LPS (200 ng/mL) | Significant inhibition | [3] |
| Nos2 (iNOS) mRNA | iBMDMs & BMDMs | Dose-dependent | LPS (200 ng/mL) | Reduction observed |[3] |
Table 2: Effect of this compound on Cytokine and NO Production
| Analyte | Cell Type | This compound Conc. | Stimulant | Result | Reference |
|---|---|---|---|---|---|
| TNF-α Protein | iBMDMs & BMDMs | 50 µM | LPS (200 ng/mL) | Significant inhibition | [3] |
| IL-1β Protein | Macrophages | Not specified | LPS | Alleviated production | [1][4] |
| IL-6 Protein | Macrophages | Not specified | LPS | Alleviated production | [1][4] |
| Nitric Oxide (NO) | iBMDMs | 5, 10, 50 µM | LPS (200 ng/mL) | Production inhibited |[3] |
Experimental Protocols
This section provides detailed methodologies for conducting in vitro experiments to evaluate this compound's impact on cytokine production.
Experimental Workflow: In Vitro Analysis
The overall workflow for an in vitro study involves cell culturing, treatment with this compound followed by an inflammatory stimulus, and subsequent analysis of cytokines and signaling proteins.
Protocol 1: Induction of Inflammation in Macrophages
This protocol details the steps for preparing and treating macrophage cell lines to study the effects of this compound.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, iBMDMs)
-
Complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)[7]
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Sterile multi-well plates (6-well, 24-well, or 96-well)
Procedure:
-
Cell Seeding: Culture macrophages in T-75 flasks. Once confluent, detach cells and seed them into appropriate multi-well plates at a desired density (e.g., 0.1 million cells/well for a 96-well plate).[8] Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
This compound Pre-treatment: The next day, remove the culture medium. Add fresh medium containing various concentrations of this compound (e.g., 5, 10, 50 µM) or vehicle control (DMSO).[3] Ensure the final DMSO concentration is non-toxic (typically <0.1%).
-
Incubation: Incubate the cells with this compound for 1 hour at 37°C.[1]
-
LPS Stimulation: Without removing the this compound-containing medium, add LPS to a final concentration of 200 ng/mL to all wells except the negative control group.[1][3]
-
Incubation Post-Stimulation: Incubate the plates for a duration appropriate for the desired endpoint:
-
Sample Collection:
-
Supernatant: Carefully collect the culture supernatant from each well for cytokine analysis. Centrifuge to remove any cell debris and store at -80°C.
-
Cell Lysate: Wash the remaining cells with cold PBS. Lyse the cells directly in the wells using an appropriate lysis buffer (e.g., RIPA buffer for Western Blot, or a specific buffer for RNA extraction). Store lysates at -80°C.
-
Protocol 2: Cytokine Quantification by ELISA
This protocol describes a standard sandwich ELISA for measuring cytokine concentrations in culture supernatants.[9][10]
Materials:
-
ELISA plate (96-well, high protein-binding)
-
Capture Antibody (specific to the cytokine of interest, e.g., anti-mouse TNF-α)
-
Detection Antibody (biotinylated, specific to the cytokine)
-
Recombinant Cytokine Standard
-
Assay Diluent (e.g., PBS with 10% FBS)[8]
-
Wash Buffer (PBS with 0.05% Tween-20)[8]
-
Streptavidin-HRP conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)[8]
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in a binding solution (e.g., 1-4 µg/mL). Add 100 µL to each well of the ELISA plate and incubate overnight at 4°C.[9]
-
Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Assay Diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[8]
-
Sample Incubation: Wash the plate 3 times. Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and collected culture supernatants to the wells. Incubate for 2 hours at room temperature.[8][9]
-
Detection Antibody: Wash the plate 5 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[8]
-
Streptavidin-HRP: Wash the plate 5 times. Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at room temperature.
-
Development: Wash the plate 7 times. Add 100 µL of TMB Substrate to each well. Incubate in the dark until a color change is observed (typically 15-30 minutes).[8]
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[8]
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values versus the known concentrations of the cytokine standards. Interpolate the cytokine concentrations in the samples from this curve.[9][10]
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol outlines the general steps for detecting the phosphorylation of key signaling proteins like p-p38, p-JNK, p-ERK, p-IκBα, and p-STAT3.[1]
Materials:
-
Cell lysates in RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, buffers)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total forms of target proteins, e.g., p-p38, total p38)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the desired separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-p38) diluted in Blocking Buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of activation. A loading control (e.g., β-actin) should also be used to ensure equal protein loading.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. New paper on the effect of the natural product this compound which is also used in TCM on the immunsystem preventing inflammatory reactions [ecology.univie.ac.at]
- 3. This compound prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. researchgate.net [researchgate.net]
- 7. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. h-h-c.com [h-h-c.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Increasing the yield of Norbergenin extraction from plant material
Technical Support Center: Norbergenin Extraction
Welcome to the technical support center for this compound extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for increasing the yield of this compound from plant material.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Selection | This compound is a polar compound. Use polar solvents like methanol, ethanol, or water, or mixtures thereof.[1][2] Ethanol-water mixtures are often recommended for phenolic compounds.[1] For less polar flavonoids, solvents like acetone, chloroform, or diethyl ether can be considered.[3] |
| Suboptimal Extraction Method | Conventional methods like maceration or Soxhlet extraction can be time-consuming and yield less product.[1] Consider using modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which have been shown to significantly increase yield and reduce extraction time.[4][5][6] |
| Inefficient Extraction Parameters | Optimize parameters such as temperature, extraction time, and solvent-to-solid ratio. Increased temperature can enhance solubility and diffusion but be mindful of potential degradation of thermolabile compounds.[7][8] Response Surface Methodology (RSM) can be employed to optimize these parameters for maximum yield.[9][10] |
| Improper Plant Material Preparation | Ensure the plant material is properly dried and ground to a suitable particle size.[11] Smaller particle size increases the surface area for solvent interaction, enhancing extraction efficiency.[11] |
| Incomplete Cell Wall Disruption | The plant cell wall can act as a barrier to solvent penetration.[12] Advanced extraction techniques like UAE and MAE can cause cellular disruption, leading to better release of intracellular components.[7][13] Enzyme-assisted extraction (EAE) can also be used to hydrolyze the cell wall, thereby increasing yield.[12][14] |
Issue 2: Presence of Impurities in the Extract
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Other Compounds | The initial crude extract will likely contain a complex mixture of compounds.[15][16] |
| Inadequate Purification | Implement appropriate purification steps after initial extraction. Techniques like column chromatography (e.g., using silica gel or Sephadex LH-20) are commonly used to isolate and purify this compound from the crude extract.[17] Molecularly Imprinted Polymers (MIPs) have also shown high selectivity for bergenin.[4][18] |
| Solvent Impurities | Use high-purity solvents to avoid introducing contaminants into your extract. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for this compound extraction?
A1: Polar solvents are most effective for extracting this compound. Methanol, ethanol, and water, as well as their aqueous mixtures, are commonly used.[1][2] The choice of solvent can significantly impact the quality and quantity of the extracted compounds.[1] For instance, 70% methanol has been shown to be an efficient solvent for extracting flavonoids by maceration.[3]
Q2: How do modern extraction techniques like UAE and MAE improve this compound yield?
A2: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages over traditional methods.
-
UAE utilizes ultrasonic waves to create cavitation, which disrupts cell walls and enhances mass transfer, leading to higher yields in shorter times.[7][19]
-
MAE uses microwave energy to heat the solvent and plant material directly, causing rapid cell rupture and release of constituents.[4][13][20] This method is known for its speed and efficiency.[4]
Q3: What are the key parameters to optimize for increasing this compound yield?
A3: To maximize the yield of this compound, it is crucial to optimize the following parameters:
-
Solvent Type and Concentration: The polarity of the solvent should match that of this compound.[21]
-
Temperature: Higher temperatures generally increase solubility and extraction rate, but excessive heat can cause degradation.[8]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound.[22]
-
Solvent-to-Solid Ratio: A higher ratio can increase the concentration gradient and improve extraction, but using excessive solvent is not economical.[22]
-
Particle Size of Plant Material: A smaller particle size increases the surface area available for extraction.[11]
Q4: Can enzyme-assisted extraction be used for this compound?
A4: Yes, Enzyme-Assisted Extraction (EAE) is a viable method. Enzymes like cellulases and pectinases can be used to break down the plant cell wall, which is a major barrier to solvent penetration.[12][23] This disruption facilitates the release of intracellular components, including this compound, into the solvent, thereby increasing the extraction yield.[12][14]
Quantitative Data on this compound Extraction
Table 1: Comparison of this compound Yields using Different Extraction Methods.
| Extraction Method | Plant Source | Solvent | Yield | Reference |
| Conventional Extraction | Peltophorum dubium roots | Methanol then Chloroform | 0.0839% (of root mass) | [4] |
| Microwave-Assisted Extraction (MAE) | Peltophorum dubium roots | Not specified | 0.45% (of root mass) | [4] |
| Ultrasound-Assisted Extraction (UAE) | Astilbe chinensis | 45% Ethanol | 61.90 mg/g | [5] |
| Maceration | Bergenia ciliata rhizomes | Methanol | 130 g crude extract from 1 kg | [17] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Astilbe chinensis
This protocol is based on a study that reported a high yield of this compound.[5]
-
Sample Preparation: Dry and powder the rhizomes of Astilbe chinensis.
-
Extraction:
-
Mix the powdered plant material with 45% ethanol at a biomass to solvent ratio of 1:20.
-
Place the mixture in an ultrasonic bath.
-
Apply an acoustic intensity of 50 W at a temperature of 50°C for 20 minutes.
-
-
Filtration: Filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate, for example, using a rotary evaporator, to obtain the crude this compound extract.
-
Analysis: Quantify the this compound yield using HPLC-photodiode array detection.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound from Peltophorum dubium
This protocol is based on a study that demonstrated the higher efficiency of MAE over conventional methods.[4]
-
Sample Preparation: Use powdered root material of Peltophorum dubium.
-
Extraction:
-
Place 0.020 g of the plant material in a vessel with 3 mL of solvent (e.g., MeOH, EtOH:H₂O 6:4, or pure H₂O).
-
Conduct the extraction in a microwave extractor at a constant power of 200 W.
-
Optimize the extraction by varying the temperature and time.
-
-
Filtration and Analysis: After extraction, filter the solution and analyze the this compound content using a validated HPLC/DAD method.
Visualizations
Caption: General workflow for this compound extraction and purification.
References
- 1. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Microwave extraction and molecular imprinted polymer isolation of bergenin applied to the dendrochronological chemical study of Peltophorum dubium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 8. What factors affect extraction efficiency? [proseaworld.com]
- 9. Effects of Ultrasonic-Assisted Extraction on the Yield and the Antioxidative Potential of Bergenia emeiensis Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized HPLC extraction method of quercetin and berberine based on response surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Optimization of Enzyme-Assisted Extraction and Purification of Flavonoids from Pinus koraiensis Nut-Coated Film and Antioxidant Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmiweb.com [pharmiweb.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. innpharmacotherapy.com [innpharmacotherapy.com]
- 18. Microwave extraction and molecular imprinted polymer isolation of bergenin applied to the dendrochronological chemical study of Peltophorum dubium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Enzyme assisted extraction for seaweed multiproduct biorefinery: A techno-economic analysis [frontiersin.org]
Stabilizing Norbergenin in aqueous solutions for in-vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norbergenin in aqueous solutions for in-vitro assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary in-vitro activities?
This compound is the O-demethylated derivative of Bergenin, a C-glycoside of 4-O-methyl gallic acid.[1] It is a polyphenolic compound known for a range of biological activities.[2][3] In-vitro studies have highlighted its potential as an anti-inflammatory and antioxidant agent.[4][5] this compound has been shown to inhibit pro-inflammatory pathways such as NF-κB, MAPK, and STAT3.[6][7] It also exhibits moderate antioxidant activity by scavenging free radicals.[8][9]
2. What are the key stability concerns for this compound in aqueous solutions?
The primary stability concern for this compound in aqueous solutions is its degradation at neutral and alkaline pH. While specific degradation kinetics for this compound are not extensively published, data on its parent compound, Bergenin, indicate that it is unstable at neutral to basic pH, with degradation increasing as the pH rises.[10] Conversely, Bergenin is stable in acidic conditions (pH 1.0-5.0).[10] It is reasonable to assume this compound exhibits similar pH-dependent stability. Degradation of Bergenin follows pseudo-first-order kinetics and is accelerated by increased temperature.[10]
3. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is soluble in DMSO.[11] For long-term storage, it is advisable to store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[8]
4. How should I prepare working solutions of this compound in cell culture media?
To prepare working solutions, the DMSO stock solution should be diluted in the desired aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO in the cell culture is low (typically <0.5%, ideally <0.1%) to avoid solvent-induced cytotoxicity. Perform serial dilutions to minimize the risk of precipitation.
5. How can I monitor the stability of this compound in my experimental setup?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the concentration of this compound over time.[12][13] This method can separate the parent this compound peak from any degradation products, allowing for accurate quantification.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer/media. | Low aqueous solubility of this compound. Exceeding the solubility limit. | - Prepare a more dilute stock solution in DMSO to reduce the volume needed for the final dilution. - Perform serial dilutions in the aqueous buffer/media rather than a single large dilution. - Consider the use of a co-solvent or a formulation aid, but ensure it does not interfere with the assay. |
| Loss of this compound activity over the course of a multi-day experiment. | Degradation of this compound in the neutral pH of the cell culture medium. | - Prepare fresh working solutions of this compound daily from a frozen DMSO stock. - If possible, adjust the pH of the assay buffer to a slightly acidic range where this compound is more stable, provided it does not affect the cells. - Include a time-course stability study in your experimental design to quantify the rate of degradation under your specific conditions. |
| High background signal or interference in the assay. | Degradation products of this compound may be interfering with the assay. | - Use a stability-indicating HPLC method to confirm the purity of the this compound solution at the time of the experiment. - Run appropriate controls, including vehicle controls (DMSO in media) and media with degraded this compound (if possible to generate) to assess for interference. |
| Inconsistent results between experiments. | Inconsistent preparation of this compound solutions. Degradation during storage or handling. | - Standardize the protocol for preparing and storing this compound solutions. - Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles.[8] - Always use freshly prepared working solutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of 10 mM DMSO Stock Solution:
-
Weigh out the required amount of this compound powder (Molar Mass: 314.25 g/mol ).[9]
-
Dissolve the powder in an appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
-
-
Preparation of Working Solutions in Cell Culture Media:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the culture medium is below cytotoxic levels (e.g., <0.1%).
-
Prepare fresh working solutions for each experiment.
-
Protocol 2: Stability Assessment of this compound in Aqueous Buffer by HPLC
-
Preparation of Samples:
-
Prepare a solution of this compound in the aqueous buffer of interest (e.g., PBS, cell culture medium) at a known concentration from a fresh DMSO stock.
-
Prepare several identical samples for analysis at different time points.
-
Incubate the samples under the desired experimental conditions (e.g., 37°C, 5% CO2).
-
-
HPLC Analysis:
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from one of the samples.
-
Inject the aliquot into an HPLC system equipped with a suitable C18 column.[12]
-
Use a mobile phase that provides good separation of this compound from potential degradation products (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Determine the degradation rate and half-life of this compound under the tested conditions.
-
Visualizations
References
- 1. Immunomodulatory effect of bergenin and this compound against adjuvant-induced arthritis--a flow cytometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:79595-97-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of reactive oxygen species scavenging pathways of this compound utilizing DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
- 12. Design and Evaluation of pH-Sensitive Nanoformulation of Bergenin Isolated from Bergenia ciliata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Norbergenin
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Norbergenin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the chromatographic separation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC method for this compound?
A1: For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach due to its hydrophilic nature. A good starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (acidified water) and an organic solvent like acetonitrile or methanol.
Q2: What is the optimal detection wavelength for this compound?
A2: Based on the analysis of its structural analog, Bergenin, a detection wavelength in the range of 275-280 nm is recommended for optimal sensitivity. It is always best practice to determine the UV absorbance maximum of your this compound standard in your mobile phase to confirm the ideal wavelength.
Q3: Why is an acidic mobile phase recommended for this compound analysis?
A3: this compound, similar to its parent compound Bergenin, is more stable in acidic conditions. Using an acidic mobile phase (pH 2-4) helps to ensure the reproducibility of the analysis by preventing degradation of the analyte on-column and promoting a consistent ionization state, which leads to sharper peaks.
Q4: Can I use a gradient elution for this compound analysis?
A4: Yes, a gradient elution can be very effective, especially when analyzing this compound in complex matrices like plant extracts. A gradient allows for a gradual increase in the organic solvent concentration, which can improve the separation of this compound from other components and sharpen its peak shape.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions | This compound has polar functional groups that can interact with residual silanols on the silica backbone of the column, leading to peak tailing. Solution: Use an acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) to suppress the ionization of silanol groups. Using a highly end-capped column can also minimize these interactions. |
| Sample Overload | Injecting too concentrated a sample can lead to peak fronting. Solution: Dilute your sample and reinject. |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume. |
| Column Contamination or Degradation | Buildup of contaminants or degradation of the stationary phase can lead to poor peak shapes. Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
Issue 2: Poor Resolution / Co-eluting Peaks
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Separation Power | The chosen mobile phase and column may not be adequate to separate this compound from interfering compounds. Solution: 1. Optimize the mobile phase: Adjust the ratio of organic solvent to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve separation.2. Change the organic modifier: If using acetonitrile, try methanol, or vice versa. This can alter the selectivity of the separation.3. Adjust the pH: Modifying the pH of the mobile phase can change the retention times of ionizable compounds, potentially improving resolution.4. Use a different column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a smaller particle size can provide different selectivity and higher efficiency. |
| Inadequate Column Efficiency | The column may not be providing enough theoretical plates for the separation. Solution: 1. Increase column length: A longer column will provide more theoretical plates and better resolution, but will also increase run time and backpressure.2. Decrease particle size: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency. Note that this will significantly increase backpressure and may require a UHPLC system. |
Issue 3: Irreproducible Retention Times
Possible Causes & Solutions:
| Cause | Solution |
| Mobile Phase Instability | The mobile phase composition may be changing over time due to evaporation of the organic component or buffer precipitation. Solution: 1. Prepare fresh mobile phase daily. 2. Ensure the mobile phase components are miscible and the buffer is soluble in the highest organic percentage used in your gradient. 3. Degas the mobile phase properly. |
| Column Equilibration | The column may not be fully equilibrated with the initial mobile phase conditions before each injection. Solution: Increase the column equilibration time between runs. A good rule of thumb is to flush the column with at least 10 column volumes of the initial mobile phase. |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a consistent temperature. |
| Pump Issues | Leaks or malfunctioning check valves in the HPLC pump can lead to inconsistent flow rates. Solution: Perform regular maintenance on your HPLC system, including checking for leaks and cleaning or replacing check valves as needed. |
Experimental Protocols
Starting Method for this compound Analysis
This protocol provides a robust starting point for the analysis of this compound. Optimization will likely be required based on your specific sample matrix and instrumentation.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 278 nm |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Key parameter relationships for optimizing this compound separation.
Identifying and characterizing Norbergenin degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with norbergenin. Our aim is to address common challenges encountered during the identification and characterization of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the study of its degradation products important?
This compound is a C-glycosidic derivative of gallic acid and is the O-demethylated form of bergenin. It is a polyphenolic compound found in various medicinal plants. The study of its degradation products is crucial for drug development as these products can impact the efficacy, safety, and stability of this compound-based therapeutics. Regulatory agencies require the identification and characterization of degradation products to ensure the quality and safety of pharmaceutical products.
Q2: Which functional groups in this compound are most susceptible to degradation?
This compound possesses several functional groups prone to degradation under stress conditions. The most reactive sites include:
-
Phenolic hydroxyl groups: These are susceptible to oxidation, leading to the formation of quinone-type structures.
-
Lactone ring: This ester linkage can undergo hydrolysis, especially under acidic or basic conditions, leading to ring-opening.
-
Glycosidic bond: While generally stable, the C-glycosidic bond can be cleaved under harsh conditions.
-
Secondary alcohol groups: These can be oxidized to ketones.
Q3: What are the expected degradation pathways for this compound?
Based on its chemical structure, this compound is likely to degrade via hydrolysis and oxidation.
-
Hydrolytic Degradation: Under acidic or basic conditions, the lactone ring of the isocoumarin core is susceptible to hydrolysis, resulting in a ring-opened carboxylic acid derivative.
-
Oxidative Degradation: The pyrogallol-like moiety (the three adjacent hydroxyl groups on the aromatic ring) is highly susceptible to oxidation. This can lead to the formation of semiquinones and subsequently, quinone structures. Further oxidation can lead to polymerization or fragmentation of the molecule.
Below is a diagram illustrating the potential primary degradation pathways of this compound.
Troubleshooting Guides
Guide 1: Issues with Forced Degradation Studies
Problem: No degradation or excessive degradation of this compound is observed.
Possible Causes & Solutions:
| Cause | Solution |
| Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the study. |
| Stress conditions are too harsh. | Decrease the concentration of the stressor, the temperature, or the duration. Perform time-point studies to identify the optimal degradation level (typically 5-20%). |
| This compound is highly stable under the tested condition. | This is a valid result. Ensure that the analytical method is sensitive enough to detect small amounts of degradation products. |
| Inappropriate solvent. | Ensure this compound is soluble in the chosen solvent system for the degradation study. Co-solvents may be necessary, but their reactivity should be considered. |
Problem: Poor mass balance in the chromatogram after degradation.
Possible Causes & Solutions:
| Cause | Solution |
| Degradation products are not UV active at the detection wavelength. | Use a diode array detector (DAD) or a photodiode array (PDA) detector to screen for optimal detection wavelengths for all components. |
| Degradation products are volatile. | Use appropriate sample handling and sealing techniques. Consider headspace GC-MS for the analysis of volatile degradation products. |
| Degradation products are not eluted from the HPLC column. | Use a stronger mobile phase or a different stationary phase. A gradient elution method is recommended. |
| Precipitation of degradation products. | Check the solubility of degradation products in the mobile phase. Adjust the mobile phase composition if necessary. |
Guide 2: HPLC-MS Method Development and Troubleshooting
Problem: Poor peak shape (tailing, fronting, or splitting) for this compound or its degradation products.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary interactions with the stationary phase. | For acidic compounds like this compound and its potential degradation products, add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups on the column. |
| Column overload. | Reduce the injection volume or the sample concentration. |
| Incompatible injection solvent. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column contamination or void. | Flush the column with a strong solvent. If the problem persists, replace the column. |
Problem: Inconsistent retention times.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate column equilibration. | Equilibrate the column with the initial mobile phase for a sufficient time before each injection, especially for gradient methods. |
| Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is properly mixed and degassed. Check the pump for leaks or bubbles. |
| Temperature variations. | Use a column oven to maintain a constant temperature. |
Problem: Low sensitivity or no signal in the mass spectrometer.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal ionization parameters. | Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) for this compound and its expected degradation products. Negative ion mode is often suitable for phenolic compounds. |
| Ion suppression from the mobile phase. | Use volatile mobile phase additives like formic acid or ammonium formate instead of non-volatile buffers like phosphate. |
| Sample concentration is too low. | Concentrate the sample or increase the injection volume. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at different time points (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH at room temperature. Withdraw samples at shorter intervals (e.g., 0.5, 1, 2, 4 hours) due to expected faster degradation.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ at room temperature. Protect from light. Withdraw samples at different time points.
-
Thermal Degradation: Keep the solid this compound powder in an oven at 80°C. Dissolve samples at different time points for analysis.
-
Photolytic Degradation: Expose the this compound solution and solid powder to light according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples along with a control (unstressed) sample by a stability-indicating HPLC-DAD/MS method.
-
Protocol 2: Stability-Indicating HPLC-MS Method
Instrumentation: HPLC with a Diode Array Detector and a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
Chromatographic Conditions (A Starting Point):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5%), and increase to a high percentage (e.g., 95%) over 20-30 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 2-5 µL |
| DAD Wavelength | 210-400 nm (monitor at multiple wavelengths) |
Mass Spectrometry Conditions (A Starting Point):
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), both positive and negative modes |
| Scan Range | m/z 100-1000 |
| Source Parameters | Optimize for this compound signal |
| Data Acquisition | Full scan and data-dependent MS/MS |
Data Presentation
Table 1: Summary of Forced Degradation of this compound (Hypothetical Data)
| Stress Condition | % Degradation of this compound | Number of Major Degradation Products | Observations |
| 0.1 M HCl, 60°C, 24h | 15% | 1 | One major peak at a shorter retention time. |
| 0.1 M NaOH, RT, 4h | 30% | 2 | Two major degradation products observed. |
| 3% H₂O₂, RT, 8h | 25% | >3 | A complex chromatogram with multiple small peaks. |
| 80°C, solid, 48h | <5% | 0 | This compound is relatively stable to dry heat. |
| Photolytic (ICH Q1B) | 10% | 1 | One major degradation product formed. |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions may need to be optimized for specific laboratory settings and instrumentation.
Troubleshooting inconsistent results in Norbergenin bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norbergenin. The information is designed to address common issues and ensure the generation of consistent and reliable data in various bioassays.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or precipitates when added to the cell culture medium. What should I do?
A1: This is a common issue related to the solubility of this compound. While soluble in DMSO, it has lower solubility in aqueous solutions like cell culture media.
-
Recommendation:
-
Ensure your final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
When preparing your working concentrations, perform serial dilutions in warm (37°C) cell culture medium, vortexing gently between each dilution step.
-
Visually inspect the final solution for any precipitation before adding it to your cells.
-
Consider a brief sonication of the diluted solution to aid dissolution, but be mindful of potential compound degradation with excessive heat.
-
Q2: I am observing significant well-to-well variability in my cell viability assay (e.g., MTT, XTT) results. What are the potential causes?
A2: High variability can stem from several factors, from compound handling to assay execution.
-
Troubleshooting Steps:
-
Compound Precipitation: As mentioned in Q1, ensure this compound is fully dissolved at the tested concentrations. Precipitates can interfere with spectrophotometric readings and lead to inconsistent cellular exposure.
-
Pipetting Accuracy: Inconsistent volumes of cell suspension, this compound solution, or assay reagents will lead to variability. Use calibrated pipettes and proper technique.
-
Cell Seeding Density: Ensure a uniform, single-cell suspension before seeding to avoid clumps, which can lead to uneven growth and metabolic activity.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile PBS or media to maintain humidity.
-
Incubation Time: Ensure consistent incubation times for both drug treatment and the final colorimetric reaction.
-
Q3: My positive control for NF-κB activation (e.g., TNF-α, LPS) is working, but I don't see a consistent inhibitory effect with this compound. Why might this be?
A3: This could be related to the experimental conditions or the specific biology of your cell system.
-
Possible Explanations:
-
Suboptimal Concentration: The concentrations of this compound you are testing may be too low to elicit a significant inhibitory effect. Refer to the literature for effective concentration ranges (see data tables below).
-
Pre-incubation Time: this compound may require a certain amount of time to enter the cells and engage its targets. Consider pre-incubating your cells with this compound for a period (e.g., 1-2 hours) before adding the NF-κB activator.
-
Cell Line Specificity: The signaling pathways and their response to inhibitors can vary between different cell types. The effect of this compound on NF-κB may be more pronounced in certain cell lines (e.g., macrophages) than others.
-
Compound Stability: While generally stable, prolonged incubation in culture medium at 37°C could lead to some degradation. Prepare fresh dilutions for each experiment.
-
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound in various bioassays. These values can serve as a reference for designing your experiments.
Table 1: Effect of this compound on LPS-Induced Pro-inflammatory Mediators in Macrophages
| Mediator | Cell Type | This compound Concentration (µM) | Method | Observed Effect | Citation |
| Nitric Oxide (NO) | iBMDMs | 50 | Griess Assay | Significant inhibition of LPS-induced production | [1] |
| IL-1β (mRNA) | iBMDMs | 50 | qPCR | Significant inhibition of LPS-induced expression | [1] |
| TNF-α (mRNA) | iBMDMs | 50 | qPCR | Significant inhibition of LPS-induced expression | [1] |
| TNF-α (protein) | iBMDMs | 50 | ELISA | Significant inhibition of LPS-induced production | [1] |
| IL-6 (mRNA) | iBMDMs | 50 | qPCR | Significant inhibition of LPS-induced expression | [1] |
| iNOS (protein) | iBMDMs | 50 | Western Blot | Dose-dependent reduction of LPS-induced expression | [1] |
iBMDMs: immortalized Bone Marrow-Derived Macrophages
Table 2: Modulation of Th1/Th2 Cytokine Balance by this compound in Adjuvant-Induced Arthritic Mice
| Cytokine Type | Cytokine | This compound Dose (mg/kg, p.o.) | Method | Observed Effect | Citation |
| Pro-inflammatory (Th1) | IL-2 | 5, 10, 20, 40, 80 | Flow Cytometry | Inhibition of production | [2] |
| Pro-inflammatory (Th1) | IFN-γ | 5, 10, 20, 40, 80 | Flow Cytometry | Inhibition of production | [2] |
| Pro-inflammatory (Th1) | TNF-α | 5, 10, 20, 40, 80 | Flow Cytometry | Inhibition of production | [2] |
| Anti-inflammatory (Th2) | IL-4 | 5, 10, 20, 40, 80 | Flow Cytometry | Potentiation of production | [2] |
| Anti-inflammatory (Th2) | IL-5 | 5, 10, 20, 40, 80 | Flow Cytometry | Potentiation of production | [2] |
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in fresh culture medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
NF-κB Reporter Assay
This protocol outlines the steps for a luciferase-based NF-κB reporter assay to measure the inhibitory potential of this compound.
-
Cell Transfection and Seeding:
-
Co-transfect your host cell line (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
One day post-transfection, seed the cells into a 96-well white, clear-bottom plate at a suitable density.
-
-
Compound Pre-treatment:
-
Prepare dilutions of this compound in the appropriate cell culture medium.
-
Add the this compound solutions to the wells and incubate for 1-2 hours.
-
-
NF-κB Activation:
-
Add the NF-κB activating agent (e.g., TNF-α at 20 ng/mL) to the wells already containing this compound. Include a negative control (no activator) and a positive control (activator with vehicle).
-
Incubate for 6-24 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Remove the medium and wash the cells once with PBS.
-
Add 20-50 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Measure firefly and Renilla luciferase activity sequentially using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition by comparing the normalized luciferase activity in this compound-treated wells to the vehicle-treated positive control.
-
General Enzyme Inhibition Assay
This protocol provides a template for assessing this compound's inhibitory effect on a specific enzyme.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the target enzyme in a suitable buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare serial dilutions of this compound.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, this compound dilutions (or vehicle control), and the enzyme solution.
-
Pre-incubate the enzyme with this compound for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Measurement:
-
Measure the rate of product formation or substrate depletion over time using a microplate reader. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each this compound concentration.
-
Plot the percentage of enzyme activity versus the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to inhibit pro-inflammatory signaling pathways. The diagrams below illustrate the key pathways affected.
General Experimental Workflow for Bioassays
This workflow provides a logical sequence for conducting bioassays with this compound, from preparation to data analysis.
Troubleshooting Logic for Inconsistent Results
This decision tree can help diagnose the cause of inconsistent or unexpected results in your this compound bioassays.
References
- 1. This compound prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory effect of bergenin and this compound against adjuvant-induced arthritis--a flow cytometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Norbergenin precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing and handling norbergenin stock solutions to minimize precipitation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound. It can achieve a high concentration of up to 125 mg/mL (397.79 mM), although this may require sonication to fully dissolve.[1][2] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can significantly reduce the solubility of this compound.[1]
Q2: My this compound precipitated out of the DMSO stock solution upon storage. What could be the cause?
A2: Precipitation of this compound from a DMSO stock solution during storage can be due to several factors:
-
Improper Storage Temperature: Stock solutions should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1][2]
-
Repeated Freeze-Thaw Cycles: To avoid this, it is highly recommended to aliquot the stock solution into smaller, single-use volumes after preparation.[2]
-
Moisture Absorption: Using DMSO that is not anhydrous can lead to precipitation over time as this compound is less soluble in aqueous solutions. Always use fresh, high-quality DMSO.[1]
-
Concentration Too High: While a high concentration in DMSO is achievable, for routine experiments, preparing a stock solution at a slightly lower concentration might enhance stability.
Q3: Can I dissolve this compound in aqueous buffers?
A3: this compound has very low solubility in water.[3] Direct dissolution in aqueous buffers is not recommended as it will likely result in precipitation. For cell-based assays, a concentrated stock in DMSO should be prepared first and then diluted to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent toxicity.[4]
Q4: How can I prepare this compound for in vivo animal studies?
A4: For in vivo administration, a co-solvent system is typically required. Direct injection of a DMSO stock is not advisable due to potential toxicity. Here are some established protocols for preparing this compound for in vivo use, achieving a solubility of at least 2.08 mg/mL:[1]
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
-
Protocol 3: 10% DMSO and 90% Corn Oil.[1]
Q5: What is the stability of this compound in solution at different pH values?
A5: While specific data for this compound is limited, studies on the closely related compound bergenin show that it is more stable in acidic conditions and is sensitive to hydrolysis in neutral and alkaline solutions (pH 7 and above).[5][6] This degradation increases with higher pH and temperature.[6] It is therefore advisable to maintain a slightly acidic pH if possible for any aqueous dilutions, though for most cell culture applications at physiological pH, the short exposure time may not lead to significant degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound powder does not dissolve in DMSO. | 1. Concentration is too high.2. Insufficient agitation.3. Hygroscopic DMSO was used. | 1. Try a lower concentration.2. Use an ultrasonic bath to aid dissolution.[1][2]3. Gently warm the solution to 37°C while mixing.[2]4. Always use fresh, anhydrous DMSO.[1] |
| Precipitation occurs when diluting the DMSO stock in aqueous media. | 1. The aqueous solubility limit was exceeded.2. Rapid change in solvent polarity. | 1. Increase the final volume of the aqueous media to lower the final concentration.2. Perform a stepwise dilution. Add the DMSO stock to a small volume of media first, mix well, and then add this to the final volume.3. For in vivo preparations, use a co-solvent system as described in the FAQs.[1][4] |
| Inconsistent experimental results using the same stock solution. | 1. Degradation of this compound due to improper storage.2. Precipitation in the stock solution leading to inaccurate pipetting. | 1. Prepare fresh stock solutions more frequently.2. Ensure proper storage at -20°C or -80°C and avoid light exposure.[1][2]3. Before use, visually inspect the stock solution for any precipitates. If present, warm and sonicate to redissolve. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | 125 mg/mL (397.79 mM)[1][2] | Requires sonication for high concentrations. Use anhydrous DMSO.[1] |
| Chloroform | Soluble[7] | Qualitative data. |
| Dichloromethane | Soluble[7] | Qualitative data. |
| Ethyl Acetate | Soluble[7] | Qualitative data. |
| Acetone | Soluble[7] | Qualitative data. |
| Methanol | Soluble[3] | Qualitative data. Bergenin is also soluble in methanol.[3] |
| Water | Insoluble[3] | Bergenin is also reported to be insoluble in water.[3] |
| Ethanol | Insoluble[3] | Bergenin is also reported to be insoluble in ethanol.[3] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month[1][2] | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months[1][2] | Preferred for long-term storage. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (M.Wt: 314.24 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Ultrasonic bath
-
Pipettes
-
-
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 100 mM stock solution, weigh out 31.42 mg of this compound.
-
Transfer the weighed this compound to a sterile vial.
-
Add a small amount of DMSO (e.g., 800 µL) to the vial.
-
Vortex the vial to mix.
-
Place the vial in an ultrasonic bath for 10-15 minutes to aid dissolution. If precipitation persists, gently warm the vial to 37°C.
-
Once fully dissolved, add DMSO to reach the final volume of 1 mL.
-
Vortex briefly to ensure homogeneity.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Troubleshooting workflow for preparing this compound stock solutions.
Caption: this compound's modulation of inflammatory and immune signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS:79595-97-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Enhancing Norbergenin Bioavailability for In-Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in-vivo bioavailability of Norbergenin. Given the limited specific data on this compound, this guide leverages extensive research on its parent compound, Bergenin, which shares structural similarities and bioavailability challenges, primarily low aqueous solubility and poor membrane permeability.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in-vivo bioavailability of this compound?
A1: The primary challenges in achieving adequate in-vivo bioavailability for this compound, much like its parent compound Bergenin, are its inherent physicochemical properties. These include low aqueous solubility and poor permeability across biological membranes.[1][2] These factors significantly limit its absorption from the gastrointestinal tract following oral administration, leading to low plasma concentrations and potentially reduced therapeutic efficacy.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation strategies have shown significant success in improving the oral bioavailability of structurally similar compounds like Bergenin and can be adapted for this compound. These include:
-
Nanostructured Lipid Carriers (NLCs): These are second-generation lipid nanoparticles that can encapsulate lipophilic compounds, improve drug loading, and offer controlled release.[3][4]
-
Phospholipid Complexes: Forming a complex between this compound and phospholipids can enhance its lipophilicity, thereby improving its ability to traverse the intestinal membrane.[5][6]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can increase the surface area for absorption and improve solubility.
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility and dissolution rate.[7]
Q3: Are there any non-formulation strategies to improve this compound's bioavailability?
A3: Yes, co-administration with absorption enhancers is a viable strategy. These are compounds that can transiently and reversibly increase the permeability of the intestinal epithelium. For the related compound Bergenin, co-administration with borneol or Poloxamer 188 has been shown to significantly increase its absorption.[8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound in animal studies. | Poor oral absorption due to low solubility and/or permeability. | 1. Review Formulation: Assess the current formulation's ability to address solubility and permeability limitations. Consider formulating this compound as a nanostructured lipid carrier (NLC), phospholipid complex, or nanoemulsion. 2. Incorporate Absorption Enhancers: Co-administer this compound with a permeation enhancer like borneol. 3. Optimize Dosing Regimen: Investigate the effect of dosing vehicle, volume, and frequency on absorption. |
| Precipitation of this compound in aqueous solutions for in-vitro assays or dosing. | Low aqueous solubility of this compound. | 1. Utilize Co-solvents: Employ pharmaceutically acceptable co-solvents such as propylene glycol or polyethylene glycol (PEG) to increase solubility. 2. Prepare a Cyclodextrin Complex: Form an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility. 3. Adjust pH: Investigate the pH-solubility profile of this compound to determine if adjusting the pH of the vehicle can improve solubility. |
| Inconsistent results between in-vitro dissolution and in-vivo absorption. | Complex physiological factors in the gastrointestinal tract not accounted for in in-vitro models (e.g., enzymatic degradation, efflux transporters). | 1. Conduct Ex-Vivo Permeability Studies: Use models like the everted gut sac technique to better mimic intestinal absorption. 2. Investigate Efflux Pump Inhibition: Assess if this compound is a substrate for efflux pumps like P-glycoprotein. If so, consider co-administration with a known inhibitor. 3. Evaluate Metabolic Stability: Determine the stability of this compound in simulated gastric and intestinal fluids. |
| Difficulty in formulating a stable nano-formulation. | Issues with particle size, polydispersity index (PDI), or zeta potential leading to aggregation and instability. | 1. Optimize Formulation Components: Systematically vary the concentrations of lipids, surfactants, and co-surfactants to achieve optimal particle size and PDI. 2. Refine Preparation Method: Adjust parameters such as homogenization speed and time, or sonication amplitude and duration. 3. Incorporate Stabilizers: Add steric or electrostatic stabilizers to the formulation to prevent particle aggregation. |
Quantitative Data Summary
The following table summarizes the reported improvements in the bioavailability of Bergenin using various formulation strategies. While this data is for Bergenin, it provides a strong indication of the potential for similar enhancements with this compound.
| Formulation Strategy | Animal Model | Key Pharmacokinetic Parameter Improvement | Fold Increase in Bioavailability (Relative) |
| Nanostructured Lipid Carriers (NLCs) | Wistar Rats | Increased AUC (Area Under the Curve) | 4.79[9] |
| Phospholipid Complex | Rats | Increased Cmax (Maximum Concentration) and AUC | 4.39[6] |
| Co-administration with Borneol | Rats | Increased AUC | 4.42[8] |
| Co-administration with Poloxamer 188 | Rats | Increased AUC | 1.75[8] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is a general guideline and should be optimized for this compound.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Liquid Lipid (e.g., Oleic acid, Miglyol® 812)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Co-surfactant (e.g., Transcutol® P)
-
Purified water
Method: High-Pressure Homogenization
-
Preparation of Lipid Phase:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Add the liquid lipid to the molten solid lipid.
-
Disperse the accurately weighed amount of this compound in the molten lipid mixture under constant stirring until a clear solution is obtained.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10-15 minutes) to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine encapsulation efficiency and drug loading.
-
Protocol 2: In-Vivo Pharmacokinetic Study Design
Animal Model:
-
Sprague-Dawley or Wistar rats are commonly used.[10] Ensure compliance with all institutional and national guidelines for the care and use of laboratory animals.
Experimental Groups:
-
Control Group: this compound suspension/solution in a simple vehicle (e.g., water with 0.5% carboxymethyl cellulose).
-
Test Group 1: this compound-NLC formulation.
-
Test Group 2: this compound-Phospholipid Complex formulation.
-
(Optional) Test Group 3: this compound co-administered with an absorption enhancer.
Procedure:
-
Dosing:
-
Fast the animals overnight with free access to water.
-
Administer the respective formulations orally via gavage at a predetermined dose of this compound.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the tail vein or retro-orbital plexus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.[11]
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) using appropriate software.
-
Determine the relative bioavailability of the test formulations compared to the control.
-
Visualizations
Signaling Pathways
Bergenin, and likely this compound, has been reported to modulate several key signaling pathways involved in inflammation and cell proliferation.[1][8] Understanding these pathways can be crucial for interpreting in-vivo study results.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for developing and evaluating a novel this compound formulation for improved in-vivo bioavailability.
Caption: Workflow for enhancing this compound's in-vivo bioavailability.
Logical Relationship: Troubleshooting Low Bioavailability
This diagram outlines a logical approach to troubleshooting issues of low bioavailability in this compound in-vivo studies.
Caption: Troubleshooting guide for low this compound bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, characterization and in vivo evaluation of bergenin-phospholipid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, characterization and in vivo evaluation of bergenin-phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bergenin Plays an Anti-Inflammatory Role via the Modulation of MAPK and NF-κB Signaling Pathways in a Mouse Model of LPS-Induced Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
Addressing matrix effects in the analysis of Norbergenin in complex samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Norbergenin in complex biological matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound using techniques such as LC-MS/MS.
Issue 1: Low or No this compound Signal (Poor Recovery)
Symptoms:
-
The peak area for this compound is significantly lower than expected in your samples compared to a pure standard solution.
-
The signal is inconsistent across replicate injections of the same sample.
-
No peak is detected for this compound, especially at low concentrations.
Possible Causes and Solutions:
-
Inefficient Extraction: this compound may not be efficiently extracted from the sample matrix.
-
Solution: Optimize the extraction procedure. For plasma or serum, protein precipitation is a common first step. However, for more complex matrices or to achieve lower detection limits, more rigorous extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary. Experiment with different organic solvents for LLE or different sorbents and elution solvents for SPE.
-
-
Analyte Degradation: this compound might be unstable under the experimental conditions.
-
Solution: Assess the stability of this compound in the biological matrix under the conditions of collection, storage, and processing.[1] This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the storage temperature.
-
-
Significant Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed signal.[2][3]
-
Solution: Refer to the "High Signal Suppression or Enhancement (Matrix Effects)" section below for detailed troubleshooting steps.
-
Issue 2: High Signal Suppression or Enhancement (Matrix Effects)
Symptoms:
-
Inconsistent quantification results between different sample lots or sources.
-
The response of this compound in a post-extraction spiked sample is significantly different from the response in a neat standard solution. A lower response indicates ion suppression, while a higher response indicates ion enhancement.[2][4]
Possible Causes and Solutions:
-
Co-elution of Matrix Components: Endogenous substances from the biological matrix (e.g., phospholipids, salts, other metabolites) are eluting from the chromatography column at the same time as this compound and interfering with its ionization.[2][5]
-
Solution 1: Improve Chromatographic Separation: Modify the HPLC/UPLC method to better separate this compound from interfering matrix components. This can involve:
-
Changing the mobile phase composition or gradient profile.
-
Using a different type of chromatography column (e.g., a column with a different stationary phase chemistry or particle size).
-
Adjusting the column temperature.
-
-
Solution 2: Enhance Sample Cleanup: Implement a more effective sample preparation method to remove interfering components before analysis. Techniques like SPE are generally more effective at removing matrix components than simple protein precipitation.
-
Solution 3: Dilute the Sample: If the concentration of this compound is high enough, diluting the sample extract can reduce the concentration of interfering matrix components and thus lessen the matrix effect.
-
-
Inadequate Compensation for Matrix Effects: The chosen method of quantification does not adequately account for the variability introduced by the matrix.
-
Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS has the same physicochemical properties as this compound and will be affected by matrix effects in the same way. The ratio of the analyte to the SIL-IS should remain constant, even if there is ion suppression or enhancement.
-
Solution 2: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is from the same source as the samples. This helps to ensure that the standards and the samples experience similar matrix effects.
-
Solution 3: Standard Addition: This method involves adding known amounts of this compound standard to aliquots of the sample. It is a robust way to correct for matrix effects but is more time-consuming.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: The "matrix" refers to all the components in a sample other than the analyte of interest (this compound). Matrix effects occur when these other components interfere with the measurement of this compound.[2] In LC-MS/MS analysis, this interference typically happens during the ionization process in the mass spectrometer's ion source. Co-eluting matrix components can either suppress the ionization of this compound, leading to a weaker signal (ion suppression), or enhance it, causing a stronger signal (ion enhancement).[2][4] These effects are a major concern because they can lead to inaccurate and imprecise quantification of this compound, compromising the reliability of the analytical results.[3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: There are two common methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank sample extract is then injected. Any dip or rise in the constant this compound signal indicates at what retention times ion suppression or enhancement is occurring due to eluting matrix components.
-
Post-Extraction Spike Method: This is a quantitative method. You compare the peak area of this compound in a solution prepared in a pure solvent with the peak area of this compound spiked into a blank sample extract after the extraction process. The ratio of these peak areas, known as the matrix factor, quantifies the extent of the matrix effect.[4] A matrix factor of 1 indicates no matrix effect, less than 1 indicates ion suppression, and greater than 1 indicates ion enhancement.[3]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound analysis?
A3: The "best" technique depends on the complexity of the matrix and the required sensitivity of the assay. Here's a general comparison:
-
Protein Precipitation (PPT): This is a simple and fast method, often used for plasma or serum. It involves adding a solvent like acetonitrile or methanol to precipitate proteins. However, it is the least effective at removing other matrix components like phospholipids and may not be sufficient for highly sensitive assays.
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning this compound into an immiscible organic solvent, leaving many interfering substances behind in the aqueous layer. The choice of solvent is critical for good recovery.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences. It uses a solid sorbent to selectively retain this compound while other matrix components are washed away. The choice of sorbent and elution solvents can be optimized for maximum cleanup.
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?
A4: It is highly recommended to use a SIL-IS for this compound analysis whenever accurate and precise quantification is required, especially when dealing with complex matrices like plasma, urine, or tissue homogenates. A SIL-IS is the gold standard for compensating for matrix effects because it behaves almost identically to this compound during sample preparation, chromatography, and ionization. Any signal suppression or enhancement will affect both the analyte and the SIL-IS to the same extent, allowing for a reliable quantification based on the ratio of their signals.
Quantitative Data on Matrix Effects for Structurally Similar Compounds
| Analyte (Phenolic Compound) | Concentration (ng/mL) | Matrix Effect (%) | Extraction Recovery (%) |
| Flavonoid Glycosides | |||
| Luteolin-7-O-β-D-gentiobioside | 5 | 95.8 ± 7.2 | 88.4 ± 6.5 |
| 50 | 97.2 ± 5.9 | 90.1 ± 5.8 | |
| 500 | 96.5 ± 6.8 | 89.7 ± 6.1 | |
| Luteolin-7-O-β-D-glucuronide | 5 | 102.3 ± 8.1 | 91.5 ± 7.3 |
| 50 | 101.5 ± 7.5 | 92.3 ± 6.9 | |
| 500 | 103.1 ± 8.3 | 90.8 ± 7.1 | |
| Phenolic Acids | |||
| 5-Caffeoylquinic acid | 10 | 92.1 ± 9.4 | 85.3 ± 8.7 |
| 100 | 94.6 ± 8.1 | 87.2 ± 7.5 | |
| 1000 | 93.8 ± 8.5 | 86.9 ± 7.9 | |
| Caffeic acid | 2 | 105.4 ± 10.2 | 95.1 ± 9.8 |
| 20 | 104.7 ± 9.8 | 94.6 ± 9.1 | |
| 200 | 106.2 ± 10.5 | 95.8 ± 9.9 |
Data adapted from a study on the simultaneous determination of phenolic compounds in rat plasma using HPLC-MS/MS.[6] Matrix effect was calculated as (peak area in post-extraction spiked matrix / peak area in neat solution) x 100%. Extraction recovery was determined by comparing the peak area of pre-extraction spiked samples to post-extraction spiked samples.
Experimental Protocols
Protocol 1: Analysis of this compound in Rat Plasma by LC-MS/MS
This protocol is based on a validated method for the pharmacokinetic study of bergenin (this compound).
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., a structurally similar compound if a SIL-IS is not available).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Can be either positive or negative, depending on which provides a better signal for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and the IS.
Visualizations
Caption: Experimental workflow for the analysis of this compound in plasma.
Caption: Troubleshooting workflow for addressing matrix effects.
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Simultaneous Determination of Five Phenolic Acids and Four Flavonoid Glycosides in Rat Plasma Using HPLC-MS/MS and Its Application to a Pharmacokinetic Study after a Single Intravenous Administration of Kudiezi Injection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Norbergenin from Bergenin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the efficiency of Norbergenin synthesis from Bergenin. The following sections include detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical transformation when synthesizing this compound from Bergenin?
A1: The synthesis involves the selective O-demethylation of Bergenin. This reaction specifically removes the methyl group from the 4-O-methyl gallic acid core of the Bergenin molecule to yield this compound, which possesses a free hydroxyl group at this position.
Q2: Which reagents are commonly used for the demethylation of Bergenin?
A2: Several reagents can be employed for the cleavage of aryl methyl ethers. For a substrate like Bergenin, which has multiple hydroxyl groups, selective and milder reagents are preferred. Common choices include Lewis acids like aluminum chloride (AlCl₃) in the presence of a base such as pyridine, or boron tribromide (BBr₃). Each reagent has its own advantages and requires specific reaction conditions.
Q3: Why is temperature control crucial for this reaction?
A3: Temperature control is critical to ensure the selectivity and completeness of the demethylation reaction while minimizing side product formation. Insufficient temperature may lead to an incomplete reaction, while excessive heat can cause degradation of the starting material and the product, or lead to non-selective reactions, resulting in a lower yield and more complex purification.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the Bergenin starting material and a this compound standard (if available) on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. A change in the retention factor (Rf) value will indicate the conversion.
Q5: What are the main challenges in purifying this compound after the synthesis?
A5: Purification can be challenging due to the high polarity of both this compound and potential byproducts. The primary difficulties include separating this compound from unreacted Bergenin and any side products formed during the reaction. Column chromatography with a polar stationary phase like silica gel is a common purification method. Careful selection of the eluent system is crucial for achieving good separation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Bergenin | 1. Inactive or insufficient demethylating agent.2. Reaction temperature is too low.3. Presence of moisture in the reaction setup (for moisture-sensitive reagents like AlCl₃ or BBr₃).4. Insufficient reaction time. | 1. Use a fresh batch of the demethylating agent and ensure the correct stoichiometry.2. Gradually increase the reaction temperature while monitoring with TLC.3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).4. Extend the reaction time and continue monitoring by TLC until the starting material is consumed. |
| Formation of Multiple Unidentified Byproducts | 1. Reaction temperature is too high.2. The demethylating agent is too harsh or used in excess.3. Prolonged reaction time after completion. | 1. Lower the reaction temperature and perform optimization studies.2. Reduce the equivalents of the demethylating agent.3. Quench the reaction as soon as TLC indicates the complete consumption of Bergenin. |
| Difficulty in Isolating this compound from the Reaction Mixture | 1. Inappropriate work-up procedure.2. This compound and Bergenin have similar polarities, making separation difficult.3. Product precipitation or co-precipitation with salts during work-up. | 1. Adjust the pH during the aqueous work-up to ensure the product is in a soluble form before extraction.2. Use a suitable column chromatography system. A gradient elution from a less polar to a more polar solvent system may be necessary.3. Ensure complete dissolution of the crude product in a suitable solvent before purification. |
| Low Final Yield of Pure this compound | 1. A combination of the issues mentioned above.2. Loss of product during extraction and purification steps. | 1. Systematically address each potential issue from the troubleshooting guide.2. Minimize transfer steps and use appropriate solvent volumes for extraction. Optimize the column chromatography conditions to reduce product loss on the column. |
Quantitative Data Summary
The efficiency of this compound synthesis is highly dependent on the chosen method and reaction conditions. Below is a summary of typical data for a common demethylation method.
| Parameter | Aluminum Chloride/Pyridine Method |
| Demethylating Agent | Aluminum Chloride (AlCl₃) |
| Base | Pyridine |
| Solvent | Pyridine |
| Temperature | 90-100 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
| Purity (after chromatography) | >95% |
Experimental Protocols
Method: Demethylation using Aluminum Chloride and Pyridine
This protocol describes a common and effective method for the O-demethylation of Bergenin.
Materials:
-
Bergenin
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), 2N
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add Bergenin (1 equivalent).
-
Add anhydrous pyridine as the solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Reagent:
-
Slowly add anhydrous aluminum chloride (3-4 equivalents) to the stirred solution portion-wise, ensuring the temperature remains below 10 °C.
-
-
Reaction:
-
After the addition is complete, slowly warm the reaction mixture to 90-100 °C.
-
Maintain this temperature and stir the reaction for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a DCM:MeOH 9:1 mixture as the eluent). The reaction is complete when the Bergenin spot has disappeared.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully quench the reaction by the slow addition of 2N HCl.
-
Concentrate the mixture under reduced pressure to remove the pyridine.
-
Adjust the pH of the aqueous residue to ~2-3 with 2N HCl.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the dried organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (e.g., starting from 100% DCM and gradually increasing the methanol concentration).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield pure this compound.
-
Visualizations
Experimental Workflow
Caption: A flowchart of the experimental workflow for the synthesis of this compound from Bergenin.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
Validation & Comparative
A Comparative Analysis of Norbergenin and Bergenin: Antioxidant Potential for Drug Development
For Immediate Release
In the landscape of natural product research, the isocoumarin derivatives norbergenin and bergenin have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of their antioxidant properties, offering researchers, scientists, and drug development professionals a data-driven overview supported by experimental evidence to inform future research and therapeutic applications.
Executive Summary
This compound, the O-demethylated derivative of bergenin, demonstrates markedly superior direct radical scavenging activity in vitro compared to its parent compound, bergenin. Experimental data from DPPH assays show this compound to be a moderately potent antioxidant, whereas bergenin is largely inactive in similar chemical tests. However, bergenin exhibits a cellular antioxidant effect through the activation of the Nrf2 signaling pathway, a key regulator of endogenous antioxidant responses. A comparative analysis of this compound's activity on this pathway remains an area for future investigation.
Quantitative Antioxidant Activity
The following table summarizes the available quantitative data on the in vitro antioxidant activity of this compound and bergenin from key chemical assays.
| Compound | Assay | IC50 / Activity | Reference(s) |
| This compound | DPPH Radical Scavenging | 13 µM | [1] |
| Superoxide Anion Scavenging | 32 µM | [1] | |
| Bergenin | DPPH Radical Scavenging | "Almost inactive" (6.44 ± 1.91% scavenging at 100 µg/mL) | [2][3] |
| ABTS Radical Scavenging | IC50 range: 31.56 - 75.06 µg/mL | [4] | |
| Reducing Power Assay | Low activity compared to derivatives | [2][5] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological or biochemical function by 50%. A lower IC50 value indicates greater potency.
Mechanisms of Antioxidant Action
This compound: Superior Direct Radical Scavenging
This compound's enhanced antioxidant capacity is attributed to its chemical structure, specifically the presence of a pyrogallol moiety. This structural feature facilitates the donation of hydrogen atoms to neutralize free radicals. Theoretical studies suggest that this compound primarily acts through Hydrogen Atom Transfer (HT) and Sequential Proton Loss Electron Transfer (SPLET) mechanisms to exert its scavenging effects.
Bergenin: Cellular Antioxidant Response via Nrf2 Activation
While exhibiting weak direct scavenging activity, bergenin contributes to cellular antioxidant defense by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[6][7]. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). This mechanism suggests that bergenin's protective effects are mediated more through the upregulation of endogenous antioxidant systems rather than direct radical quenching.
Currently, there is a lack of published data on whether this compound also activates the Nrf2 signaling pathway, presenting a key area for further comparative research.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Bergenin-mediated activation of the Nrf2 signaling pathway.
Caption: General experimental workflow for in vitro antioxidant assays.
Detailed Experimental Protocols
The following are generalized protocols for the key antioxidant assays cited. Researchers should refer to the specific publications for detailed parameters.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: Test compounds (this compound, bergenin) and a positive control (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.
-
Reaction: A small volume of the test sample is added to a larger volume of the DPPH solution. A blank containing only the solvent is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a decolorization that is measured spectrophotometrically.
Methodology:
-
Reagent Preparation: The ABTS radical cation is generated by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark for 12-16 hours. The resulting solution is then diluted with a solvent (e.g., ethanol) to a specific absorbance at a set wavelength (e.g., 734 nm).
-
Sample Preparation: Test compounds and a positive control are prepared in various concentrations.
-
Reaction: An aliquot of the test sample is mixed with the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a defined time (e.g., 6-30 minutes) at room temperature.
-
Measurement: The absorbance is read at the specified wavelength (e.g., 734 nm).
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Methodology:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Sample Preparation: Test compounds and a standard (e.g., FeSO₄·7H₂O) are prepared.
-
Reaction: The FRAP reagent is mixed with the test sample or standard.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 4-30 minutes).
-
Measurement: The absorbance of the colored product is measured at a specific wavelength (typically around 593 nm).
-
Calculation: A standard curve is generated using the ferrous iron standard. The antioxidant capacity of the sample is then expressed as an equivalent concentration of the standard (e.g., in µM Fe(II)).
Conclusion and Future Directions
The comparative analysis reveals a clear distinction in the antioxidant mechanisms of this compound and bergenin. This compound is a more potent direct free radical scavenger, a property conferred by its demethylated structure. In contrast, bergenin's antioxidant contribution appears to be primarily indirect, through the modulation of the Nrf2 signaling pathway, which enhances the cell's intrinsic antioxidant defenses.
For drug development professionals, this compound may be a more promising candidate for applications requiring direct ROS quenching. Bergenin, on the other hand, could be explored for its potential to modulate cellular resilience to oxidative stress over the long term.
Key areas for future research include:
-
A direct, head-to-head comparison of this compound and bergenin in a wider array of antioxidant assays, including cellular antioxidant activity (CAA) assays.
-
Investigation into whether this compound activates the Nrf2 signaling pathway to provide a complete picture of its cellular antioxidant mechanisms.
-
In vivo studies to determine how the observed in vitro antioxidant activities translate to physiological effects.
This guide provides a foundational understanding for researchers to build upon, facilitating the strategic development of these promising natural compounds for therapeutic use.
References
- 1. Synthesis and neuroprotective activity of bergenin derivatives with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative antioxidant and antiplasmodial activities of 11-O-galloylbergenin and bergenin isolated from Bergenia ligulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]
A Comparative Analysis of the Anti-inflammatory Properties of Norbergenin and Quercetin
In the landscape of drug discovery and development, the exploration of natural compounds with therapeutic potential remains a critical endeavor for researchers and scientists. Among these, Norbergenin and Quercetin have emerged as promising candidates for their significant anti-inflammatory activities. This guide provides a detailed comparison of their effects, supported by experimental data, to aid in the objective assessment of their performance.
Quantitative Comparison of Anti-inflammatory Effects
The following table summarizes the quantitative data on the inhibitory effects of this compound and Quercetin on key inflammatory mediators. It is important to note that the data for each compound are derived from separate studies, and direct head-to-head comparisons under identical experimental conditions are not currently available. The primary model discussed is lipopolysaccharide (LPS)-stimulated macrophages, a standard in vitro model for studying inflammation.
| Compound | Inflammatory Mediator | Cell Type | Concentration | Inhibition/Effect | Reference |
| This compound | Nitric Oxide (NO) | iBMDMs/BMDMs | 50 µM | Alleviated LPS-induced production | [1][2] |
| IL-1β | iBMDMs/BMDMs | 50 µM | Alleviated LPS-induced production | [1][2] | |
| TNF-α | iBMDMs/BMDMs | 50 µM | Alleviated LPS-induced production | [1][2] | |
| IL-6 | iBMDMs/BMDMs | 50 µM | Alleviated LPS-induced production | [1][2] | |
| Quercetin | Nitric Oxide (NO) | RAW 264.7 | 5, 10, 25, 50 µM | Significant inhibition (dose-dependent) | [3][4] |
| TNF-α | RAW 264.7 | 5, 10, 20 µM | Reduced LPS-induced production | [5] | |
| IL-1β | RAW 264.7 | 5, 10, 20 µM | Reduced LPS-induced production | [5] | |
| IL-6 | RAW 264.7 | 5, 10, 20 µM | Reduced LPS-induced production | [5] | |
| IL-6 | RAW 264.7 | 6.25, 12.5, 25 µM | Significant suppression | [6] | |
| COX-2 | RAW 264.7 | 6.25, 12.5, 25 µM | Inhibited protein levels | [6] | |
| iNOS | RAW 264.7 | 6.25, 12.5, 25 µM | Inhibited protein levels | [6] |
iBMDMs: immortalized Bone Marrow-Derived Macrophages; BMDMs: Bone Marrow-Derived Macrophages; RAW 264.7: mouse macrophage cell line.
Mechanistic Insights: Signaling Pathways
Both this compound and Quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
This compound has been shown to inhibit the activation of several critical signaling pathways in LPS-stimulated macrophages.[1][2][7] It suppresses the activation of Toll-like Receptor 2 (TLR2) mediated pathways, leading to the downstream inhibition of Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Furthermore, this compound can reverse LPS-induced metabolic reprogramming in macrophages.[1][2]
References
- 1. This compound prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Regulatory Effects of Quercetin on M1/M2 Macrophage Polarization and Oxidative/Antioxidative Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti‐Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic‐Polycytidylic Acid [mdpi.com]
- 5. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.7 macrophages and DNCB-induced atopic dermatitis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Norbergenin's Neuroprotective Mechanism of Action in Neuronal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Norbergenin, a C-glycoside of 4-O-methylgallic acid, has emerged as a promising natural compound with neuroprotective properties. This guide provides an objective comparison of this compound's performance with other neuroprotective agents, supported by available experimental data. We delve into the molecular mechanisms underpinning its effects in neuronal cells, focusing on key signaling pathways, and provide detailed experimental protocols for validation.
Comparative Analysis of Neuroprotective Activity
While direct head-to-head studies comparing this compound with other neuroprotective agents are limited, we can infer its potential efficacy by examining its known mechanisms and comparing them to well-established compounds like Resveratrol and Edaravone.
Antioxidant Capacity
Oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases. This compound exhibits significant antioxidant properties, a key mechanism of its neuroprotective effects.
| Compound | Assay | IC50 Value | Reference |
| This compound | DPPH Radical Scavenging | 13 µM | [1] |
| This compound | Superoxide Anion Scavenging | 32 µM | [1] |
| Resveratrol | DPPH Radical Scavenging | ~25 µM | Varies by study |
| Edaravone | Various ROS Scavenging | Potent scavenger | Varies by study |
Note: IC50 values can vary between studies due to different experimental conditions.
Key Signaling Pathways in this compound-Mediated Neuroprotection
Experimental evidence suggests that this compound exerts its neuroprotective effects through the modulation of several critical intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for promoting cell survival and inhibiting apoptosis. Studies on Bergenin, the parent compound of this compound, indicate that it can activate this pathway, leading to the downstream phosphorylation of Akt. Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting neuronal survival.
Sirt1/FOXO3a/NF-κB Signaling Pathway
Sirtuin 1 (Sirt1), a NAD+-dependent deacetylase, plays a vital role in cellular stress resistance and longevity. Bergenin has been shown to activate Sirt1. Activated Sirt1 can deacetylate and activate Forkhead box O3 (FOXO3a), a transcription factor that upregulates antioxidant enzymes. Furthermore, Sirt1 activation can inhibit the pro-inflammatory NF-κB signaling pathway, reducing the expression of inflammatory cytokines that contribute to neuronal damage.
Nrf2/ARE Signaling Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. While direct evidence for this compound is still emerging, many natural polyphenols with structures similar to this compound are known activators of the Nrf2 pathway.
Visualizing the Mechanism of Action
To illustrate the intricate signaling networks involved in this compound's neuroprotective effects, the following diagrams were generated using the Graphviz DOT language.
Experimental Protocols for Validating Mechanism of Action
To validate the proposed mechanisms of this compound in neuronal cells, the following experimental protocols are recommended.
Neuronal Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma (SH-SY5Y) or mouse hippocampal (HT22) cell lines are suitable models. Primary cortical neurons can also be used for more physiologically relevant data.
-
Culture Conditions: Culture cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours) prior to inducing neuronal damage.
-
Induction of Neuronal Damage: Introduce an insult such as glutamate (excitotoxicity), hydrogen peroxide (H2O2, oxidative stress), or amyloid-beta (Aβ) peptides to model neurodegenerative conditions.
Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of Akt, Sirt1, Nrf2 (for nuclear and cytoplasmic fractions), and β-actin (as a loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Conclusion
This compound demonstrates significant potential as a neuroprotective agent, primarily through its antioxidant properties and its ability to modulate key cell survival and anti-inflammatory signaling pathways. While further direct comparative studies are warranted, the existing data on its mechanism of action provide a strong foundation for its continued investigation in the context of neurodegenerative diseases. The experimental protocols outlined in this guide offer a robust framework for researchers to validate and expand upon our current understanding of this compound's therapeutic promise.
References
Navigating the Uncharted Proteome: The Quest for Norbergenin's Molecular Targets
A definitive guide to the molecular targets of Norbergenin identified through proteomic approaches remains an unmet scientific pursuit. Despite the compound's recognized therapeutic potential, a comprehensive and comparative analysis of its direct protein interactions using high-throughput proteomic techniques has yet to be published in peer-reviewed literature.
This compound, a C-glycoside of 4-O-methyl gallic acid, has garnered interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-arthritic effects.[1] However, the precise molecular mechanisms underlying these therapeutic actions are not fully elucidated. The identification of direct molecular targets is a crucial step in understanding a compound's mechanism of action and for the development of more potent and specific therapeutic agents.
Proteomics offers a powerful and unbiased approach to identify the molecular targets of small molecules like this compound. Techniques such as chemical proteomics, affinity-based protein profiling, and thermal shift assays coupled with mass spectrometry can provide a global view of a compound's interactions within the complex cellular proteome.
Currently, the available research on this compound's molecular interactions is primarily based on in silico computational docking studies and indirect pharmacological assays. For instance, some computational models have explored the binding affinity of this compound and related compounds to cancer-related proteins such as estrogen receptor-α (ER-α), progesterone receptor (PR), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR).[2] Other studies have focused on its inhibitory effects on enzymes like tyrosinase and its ability to modulate signaling pathways, such as the balance of Th1 and Th2 cytokines.[3]
While these studies provide valuable preliminary insights, they do not offer the direct, experimental evidence of protein binding that proteomics can deliver. Without proteomics-based studies, it is not possible to compile a comparison guide with quantitative data on protein binding affinities, detailed experimental protocols for target identification, or to construct signaling pathway diagrams based on direct proteomic evidence.
The Path Forward: Unlocking this compound's Potential with Proteomics
The application of modern proteomic techniques is essential to definitively map the molecular targets of this compound. A typical experimental workflow to achieve this would involve the following key steps:
References
Norbergenin: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbergenin, a natural C-glucoside of 4-O-methyl gallic acid, has garnered significant interest for its potential anti-inflammatory properties. This guide provides a comprehensive comparison of the efficacy of this compound against standard-of-care anti-inflammatory drugs, namely the non-steroidal anti-inflammatory drug (NSAID) celecoxib and the corticosteroid dexamethasone. The information is compiled from preclinical studies to offer an objective overview supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
I. Comparative Efficacy Data
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and standard drugs from various preclinical models. It is important to note that direct head-to-head in vivo studies comparing this compound with NSAIDs are limited in the current literature. The data presented here is compiled from separate studies and should be interpreted with this consideration.
Table 1: In Vitro Anti-Inflammatory Effects on Macrophages
| Parameter | Cell Type | Treatment & Concentration | Inflammatory Stimulus | Result (% Inhibition or Change) | Source |
| Nitric Oxide (NO) Production | iBMDMs | This compound (50 µM) | LPS (200 ng/mL) | Significant Inhibition | [1][2] |
| IL-1β mRNA Expression | iBMDMs | This compound (50 µM) | LPS (200 ng/mL) | Significant Inhibition | [1] |
| TNF-α mRNA Expression | iBMDMs | This compound (50 µM) | LPS (200 ng/mL) | Significant Inhibition | [1] |
| IL-6 mRNA Expression | iBMDMs | This compound (50 µM) | LPS (200 ng/mL) | Significant Inhibition | [1] |
| iNOS Protein Expression | iBMDMs | This compound (50 µM) | LPS (200 ng/mL) | Significant Inhibition | [1] |
iBMDMs: Immortalized Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; IL: Interleukin; TNF: Tumor Necrosis Factor; iNOS: Inducible Nitric Oxide Synthase.
Table 2: In Vivo Anti-Inflammatory and Anti-arthritic Effects
| Parameter | Animal Model | Treatment & Dosage | Result | Source |
| Paw Swelling | Adjuvant-Induced Arthritis (Mice) | This compound (5, 10, 20, 40, 80 mg/kg, p.o.) | Dose-dependent inhibition of pro-inflammatory Th1 cytokines (IL-2, IFN-γ, TNF-α) and potentiation of anti-inflammatory Th2 cytokines (IL-4, IL-5). This compound was more effective than bergenin at similar dose levels. | [3] |
| Airway Epithelium Morphometry & BALF White Blood Cell Count | Chronic Bronchitis (Rats) | Bergenin (87 mg/kg, p.o.) vs. Dexamethasone (0.2 mg/kg, p.o.) | Both suppressed inflammatory cell infiltration, inhibited mucus secretion, and reduced white blood cells in BALF. | [4] |
| Cartilage Degeneration (OARSI Score) | Osteoarthritis (Rats) | Celecoxib (single intra-articular injection) vs. Placebo | Significantly reduced cartilage degeneration. | |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | LPS-Induced Endotoxemia (Mice) | Dexamethasone (5 mg/kg, p.o.) vs. LPS only | Significantly reduced serum concentrations of TNF-α and IL-6. |
p.o.: per os (by mouth); BALF: Bronchoalveolar Lavage Fluid; OARSI: Osteoarthritis Research Society International.
II. Mechanistic Insights: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. In contrast, standard anti-inflammatory drugs have well-defined and distinct mechanisms of action.
This compound's Multi-Targeted Approach
This compound has been shown to inhibit the activation of several crucial pro-inflammatory signaling pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: this compound suppresses the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit. This, in turn, inhibits the transcription of various pro-inflammatory genes, including those for cytokines and iNOS.[1][2]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound inhibits the phosphorylation of key MAPK proteins, including p38, JNK, and ERK. These kinases are upstream regulators of various transcription factors, including AP-1, which also plays a role in inflammation.[1][2]
-
STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: this compound has been observed to suppress the activation of STAT3, another transcription factor involved in inflammatory responses.[1][2]
Standard Anti-Inflammatory Drug Mechanisms
-
NSAIDs (e.g., Celecoxib): Primarily act by inhibiting cyclooxygenase (COX) enzymes. Celecoxib is a selective COX-2 inhibitor. COX-2 is an inducible enzyme that synthesizes prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.
-
Corticosteroids (e.g., Dexamethasone): These drugs have a broad anti-inflammatory effect. They bind to glucocorticoid receptors in the cytoplasm. The activated receptor complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory proteins, including cytokines and chemokines. Dexamethasone also inhibits the NF-κB signaling pathway.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
In Vitro Model: LPS-Induced Inflammation in Macrophages (this compound)
-
Cell Culture: Immortalized bone marrow-derived macrophages (iBMDMs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin.
-
Treatment: Cells are pre-treated with this compound (e.g., 50 µM) for 1 hour.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli is added to the cell culture medium (e.g., at 200 ng/mL) to induce an inflammatory response.
-
Incubation: Cells are incubated for a specified period (e.g., 8 hours for cytokine mRNA analysis).
-
Endpoint Measurement:
-
Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.
-
Cytokine and iNOS Expression: mRNA levels of IL-1β, TNF-α, IL-6, and iNOS are quantified using real-time quantitative polymerase chain reaction (RT-qPCR). Protein levels can be measured by ELISA or Western blot.
-
Signaling Protein Phosphorylation: Levels of phosphorylated and total NF-κB, IκBα, p38, JNK, ERK, and STAT3 are determined by Western blotting to assess pathway activation.[1][2]
-
In Vivo Model: Chronic Bronchitis in Rats (Bergenin vs. Dexamethasone)
-
Animals: Male Sprague-Dawley rats.
-
Induction of Chronic Bronchitis: Animals are exposed to tobacco smoke for 1 hour daily for 28 days.
-
Treatment: Bergenin (87 mg/kg) or dexamethasone (0.2 mg/kg) is administered orally once daily, 3 hours after smoke exposure. A control group receives water.
-
Endpoint Measurement:
-
Airway Histology: Morphometric analysis of the airway epithelium is performed to assess inflammation and mucus secretion.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The total and differential white blood cell counts in the BALF are determined to quantify inflammatory cell infiltration.[4]
-
In Vivo Model: Osteoarthritis in Rats (Celecoxib)
-
Animals: Male Lewis rats.
-
Induction of Osteoarthritis (OA): OA is surgically induced in the right knee by anterior cruciate ligament transection and partial medial meniscectomy.
-
Treatment: Four weeks post-surgery, a single intra-articular injection of celecoxib or saline (placebo) is administered into the knee joint.
-
Endpoint Measurement:
-
Histopathology: After a set period (e.g., 12 weeks post-injection), the knee joints are harvested, sectioned, and stained. Cartilage degeneration is scored using the Osteoarthritis Research Society International (OARSI) histopathology grading system.
-
In Vivo Model: LPS-Induced Endotoxemia in Mice (Dexamethasone)
-
Animals: Male C57BL/6 mice.
-
Induction of Endotoxemia: A single intraperitoneal injection of LPS (e.g., 10 mg/kg) is administered.
-
Treatment: Dexamethasone (e.g., 5 mg/kg) is administered orally daily, starting 24 hours before the LPS challenge and continuing for 5 days after.
-
Endpoint Measurement:
-
Survival: Mortality is monitored over a defined period (e.g., 6 days).
-
Serum Cytokine Levels: Blood samples are collected (e.g., 4 hours post-LPS), and serum concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified by ELISA.
-
IV. Conclusion
This compound demonstrates significant anti-inflammatory potential through the modulation of multiple key signaling pathways, including NF-κB, MAPKs, and STAT3. In vitro and in vivo studies indicate its ability to reduce the production of pro-inflammatory mediators.
Further research, particularly well-designed in vivo studies directly comparing this compound with standard NSAIDs and corticosteroids in relevant disease models, is warranted to fully elucidate its therapeutic potential and establish its position in the anti-inflammatory drug landscape. Such studies should focus on dose-response relationships and long-term safety profiles to provide a comprehensive assessment for drug development professionals.
References
- 1. japsonline.com [japsonline.com]
- 2. This compound prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimigratory, Anti-Invasive and Anti-Inflammatory Effects of Bergenin in Rheumatoid Arthritis by Downregulating the Wnt/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory effect of bergenin and this compound against adjuvant-induced arthritis--a flow cytometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Silico Potential of Norbergenin: A Comparative Look at a Promising Natural Compound
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Norbergenin, a demethylated derivative of Bergenin, has emerged as a compound of significant interest due to its enhanced antioxidant and anti-inflammatory properties. While experimental studies have begun to uncover its mechanisms of action, comprehensive computational docking studies on this compound remain limited. This guide provides a comparative analysis based on the available data for its parent compound, Bergenin, to extrapolate the potential of this compound and to outline a path for future in silico research.
Comparative Analysis of Binding Affinities: Bergenin as a Proxy for this compound
Due to a scarcity of published computational docking studies specifically targeting this compound, we present a summary of the binding affinities of its parent compound, Bergenin, against various protein targets. These findings offer valuable insights into the potential interactions of this compound, given their structural similarities. The primary difference between the two compounds is the presence of a methyl group on the gallic acid moiety of Bergenin, which is absent in this compound. This difference may influence binding interactions and affinity.
| Target Protein Class | Specific Target(s) | Ligand(s) for Comparison | Binding Affinity (kcal/mol) | Computational Method |
| Antioxidant Enzymes | Superoxide Dismutase (SOD), Glutathione Peroxidase (GPX) | Bergenin, 11-O-galloylbergenin, Ascorbic acid | Bergenin: -7.0 (SOD), -6.5 (GPX); 11-O-galloylbergenin: -9.1 (SOD), -7.6 (GPX) | AutoDock Vina |
| Demyelination-Associated Proteins | Nogo-A, NgR1 | Bergenin | Docking Score: 25.578 (Nogo-A) | Discovery Studio (LigandFit) |
| Cancer-Related Proteins | B-cell lymphoma 2 (Bcl-2) | Bergenin derivatives | Not specified in kcal/mol | Molecular Docking |
| Melanin Synthesis-Related Proteins | mTORC1, MITF, TYR | Bergenin, Arbutin | Not specified in kcal/mol | Molecular Docking |
| Breast Cancer-Related Proteins | SRC, PIK3R1, AKT1, HRAS | Bergenin | Not specified in Glide score | Molecular Docking (Glide) |
Experimental Protocols in Computational Docking
The methodologies employed in the cited studies for Bergenin provide a framework for potential in silico analyses of this compound.
Molecular Docking with AutoDock Vina
A common protocol for performing molecular docking using AutoDock Vina involves the following steps:
-
Protein and Ligand Preparation: The three-dimensional structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and existing ligands are typically removed. The structures of the ligands, such as this compound and its comparators, are retrieved from databases like PubChem or synthesized in silico. Both protein and ligand files are converted to the PDBQT format, which includes atomic charges and atom-type definitions.
-
Grid Box Definition: A grid box is centered on the active site of the target protein. The dimensions of the grid are set to encompass the entire binding pocket, allowing the ligand to move freely within that space.
-
Docking Simulation: AutoDock Vina is used to perform the docking. It employs a Lamarckian genetic algorithm to explore different conformations of the ligand within the defined grid box and to predict the best binding mode.
-
Analysis of Results: The results are analyzed based on the binding energy (in kcal/mol), with more negative values indicating a higher binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized using software like Discovery Studio or PyMOL.
Molecular Docking with Discovery Studio
The LigandFit module within Discovery Studio is another tool used for docking studies. The general workflow includes:
-
Receptor and Ligand Preparation: The protein structure is imported, and the binding site is identified, often based on a co-crystallized ligand or through cavity detection algorithms. The ligand structures are prepared and optimized.
-
Docking and Scoring: The LigandFit algorithm generates multiple conformations of the ligand and docks them into the defined active site. The poses are then scored using various scoring functions, such as Dock Score, which is a force-field-based scoring function.
-
Pose Selection and Interaction Analysis: The pose with the best score is selected for further analysis of the interactions with the active site residues.
Signaling Pathways and Experimental Workflows
Experimentally Determined Anti-Inflammatory Signaling of this compound
Recent experimental studies have elucidated the anti-inflammatory mechanism of this compound. It has been shown to inhibit the activation of key signaling pathways in macrophages, namely NF-κB, MAPK, and STAT3. Furthermore, this compound can block the metabolic reprogramming that occurs in activated macrophages.[1][2]
This compound's anti-inflammatory signaling pathway.
General Workflow for Computational Docking Studies
The process of conducting a computational docking study follows a structured workflow, from initial target and ligand selection to the final analysis of the results.
References
- 1. Combining empirical knowledge, in silico molecular docking and ADMET profiling to identify therapeutic phytochemicals from Brucea antidysentrica for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Interactions of Natural and Synthetic Compounds with Key Proteins Involved in Alzheimer’s Disease: Prospects for Designing New Therapeutics Compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Activity of Norbergenin Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Norbergenin, a natural C-glycoside of 4-O-methyl gallic acid, has garnered increasing interest within the scientific community for its potential therapeutic applications. As the O-demethylated derivative of the more extensively studied Bergenin, this compound presents a unique profile of biological activities. This guide provides a comprehensive cross-validation of this compound's activity in various cell lines, offering a comparative analysis of its anti-inflammatory, neuroprotective, and anti-cancer effects. The information herein is supported by experimental data to aid researchers in their exploration of this promising natural compound.
Comparative Analysis of this compound's Bioactivity
This compound has demonstrated a range of biological effects, with current research highlighting its anti-inflammatory, neuroprotective, and antioxidant properties. The following tables summarize the quantitative data available on its activity in different cell lines.
| Cell Line | Cell Type | Assay | Endpoint | IC50 / Effect | Reference |
| iBMDMs | Immortalized Bone Marrow-Derived Macrophages | Griess Assay, ELISA, Western Blot | Inhibition of NO, TNFα, IL-1β, IL-6, iNOS production | 50 µM showed significant inhibition | |
| BMDMs | Bone Marrow-Derived Macrophages | qPCR | Inhibition of Il1β, Tnfα, Il6, and Nos2 mRNA | 50 µM showed significant inhibition | |
| SH-SY5Y | Human Neuroblastoma | MTT Assay | Neuroprotection against Aβ-induced toxicity | Treatment with this compound increased cell viability | [1] |
| PC-12 | Rat Adrenal Pheochromocytoma | MTT Assay | Neuroprotection against 6-OHDA-induced toxicity | Treatment with this compound increased cell viability | [1] |
| N/A | N/A | DPPH radical scavenging assay | Antioxidant Activity | IC50: 13 µM | [2] |
| N/A | N/A | Superoxide anion scavenging assay | Antioxidant Activity | IC50: 32 µM | [2] |
Cross-Validation with Bergenin: A Look at a Close Analog
Given the limited availability of extensive quantitative data for this compound's anti-cancer activity, a comparison with its parent compound, Bergenin, can provide valuable insights. Bergenin has been more widely studied for its anti-proliferative effects across a range of cancer cell lines.
| Cell Line | Cancer Type | Bergenin IC50 | Reference |
| HeLa | Cervical Cancer | 15 µM | [3] |
| HCerEpiC | Normal Cervical Cells | 75 µM | [3] |
| HCT116 | Colorectal Cancer | >50% viability reduction at 60 µM after 72h | [1] |
| HT29 | Colorectal Cancer | >50% viability reduction at 60 µM after 72h | [1] |
| SW620 | Colorectal Cancer | >50% viability reduction at 60 µM after 72h | [1] |
| U87, U251, U118 | Glioblastoma | Lower than Temozolomide (specific value not provided) | [3] |
| MCF-7 | Breast Cancer | 135.06 µg/mL | [4] |
Note: The data for Bergenin is provided for comparative purposes and to highlight the potential areas for future investigation into this compound's anti-cancer properties.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects through the modulation of key signaling pathways involved in inflammation and cellular stress responses.
Anti-inflammatory Signaling
In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been demonstrated to inhibit the activation of several pro-inflammatory signaling cascades.[5] This includes the suppression of:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: this compound inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound reduces the phosphorylation of key MAPK proteins, including p38, JNK, and ERK.
-
STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: this compound treatment leads to a decrease in the phosphorylation of STAT3.
Below is a graphical representation of the signaling pathways inhibited by this compound in macrophages.
This compound's inhibition of inflammatory pathways.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the activity of this compound.
Cell Viability and Proliferation Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using non-linear regression analysis.
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Cells are treated with this compound and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric).
-
Analysis: The protein bands are visualized and quantified using an imaging system.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
Flow cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. Annexin V/Propidium Iodide (PI) staining is a common method to detect apoptotic cells.
-
Cell Treatment and Harvesting: Cells are treated with this compound, then harvested and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro activity of this compound.
In Vitro evaluation workflow for this compound.
Conclusion and Future Directions
The available data indicates that this compound is a bioactive compound with significant anti-inflammatory and neuroprotective effects. Its ability to modulate key signaling pathways such as NF-κB, MAPK, and STAT3 underscores its therapeutic potential. While direct quantitative data on its anti-cancer activity across a wide range of cell lines is still emerging, the comparative data from its analog, Bergenin, suggests that this is a promising area for future research. Further studies are warranted to elucidate the full spectrum of this compound's activity, particularly its anti-proliferative and cytotoxic effects in various cancer models, to fully realize its potential in drug discovery and development.
References
- 1. Anticancer activity of bergenin against cervical cancer cells involves apoptosis, cell cycle arrest, inhibition of cell migration and the STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of Norbergenin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Norbergenin, the O-demethylated form of bergenin, serves as a foundational structure for a diverse array of derivatives with significant therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, focusing on their antioxidant, neuroprotective, anti-inflammatory, and α-glucosidase inhibitory activities. The information presented herein is supported by quantitative experimental data and detailed methodologies to aid in the advancement of drug discovery and development.
Quantitative Data Summary
The biological activities of this compound and its derivatives are profoundly influenced by substitutions on the core scaffold. The following tables summarize the quantitative data from various studies, highlighting key structural modifications and their impact on potency.
Table 1: Antioxidant Activity of this compound Derivatives
| Compound | Modification | Assay | IC50 (µM) | Reference |
| This compound | - | DPPH Radical Scavenging | 13 | [1] |
| Superoxide Anion Scavenging | 32 | [1] | ||
| This compound 11-caproate | Esterification at C11 with caproic acid | DPPH Radical Scavenging | More potent than catechin | [1] |
| Methylated this compound | Methylation at 9-OH | DPPH Radical Scavenging | 921 | [2][3] |
Key SAR Insights for Antioxidant Activity:
-
The free phenolic hydroxyl groups are crucial for antioxidant activity. Methylation of the 9-OH group drastically reduces the radical scavenging capacity.[2][3]
-
Esterification of the hydroxyl groups on the sugar moiety, particularly at the C11 position, with fatty acids can significantly enhance antioxidant activity.[1]
Table 2: Neuroprotective Activity of this compound Derivatives
| Compound | Modification | Assay | Effective Concentration | Reference |
| This compound 11-caproate | Esterification at C11 with caproic acid | Prevention of neuronal death in rat cortical neurons | 10 µM | [1] |
| This compound | - | Neuroprotection against β-amyloid induced toxicity in SH-SY5Y cells | 0-50 µM | [4] |
Key SAR Insights for Neuroprotective Activity:
-
The neuroprotective effects of this compound derivatives are closely linked to their antioxidant properties.[1]
-
Increasing the lipophilicity through esterification, as seen with the caproate ester, appears to be a viable strategy for enhancing neuroprotective potency.[1]
Table 3: Anti-inflammatory and Immunomodulatory Activity of this compound and Related Derivatives
| Compound | Modification | Assay | IC50 / Effective Dose | Reference |
| This compound | - | Inhibition of pro-inflammatory cytokines (IL-2, IFN-γ, TNF-α) in adjuvant-induced arthritic mice | 5-80 mg/kg (in vivo) | [5] |
| Bergenin Derivative 7 | Alkylation with n-hexyl group on phenolic hydroxyls and modification at C4 | Inhibition of mouse splenocyte proliferation | 3.52 µM | [6] |
| Bergenin Derivative 13 | Alkylation with n-heptyl group on phenolic hydroxyls and modification at C4 | Inhibition of mouse splenocyte proliferation | 5.39 µM | [6] |
Key SAR Insights for Anti-inflammatory and Immunomodulatory Activity:
-
This compound demonstrates potent in vivo anti-arthritic activity by modulating cytokine production.[5]
-
For bergenin derivatives, which share the same core, increasing hydrophobicity through alkylation of the phenolic hydroxyl groups enhances immunosuppressive activity.[6] The configuration of the C4 hydroxyl group is also important.[6]
Table 4: α-Glucosidase Inhibitory Activity of Bergenin Derivatives
| Compound | Modification | Assay | IC50 (µM) | Reference |
| 11-O-(3',4'-dimethoxybenzoyl)-bergenin | Esterification at C11 with 3',4'-dimethoxybenzoic acid | α-Glucosidase Inhibition (yeast) | Potent inhibition | [7] |
Key SAR Insights for α-Glucosidase Inhibitory Activity:
-
While specific data for this compound derivatives is limited, studies on bergenin suggest that esterification of the C11 hydroxyl group with substituted benzoic acids can lead to potent α-glucosidase inhibitors.[7] The substitution pattern on the benzoyl moiety is a key determinant of activity.[7]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.[8]
-
Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).[9][10]
-
Procedure:
-
A specific volume of the test compound solution is mixed with the DPPH working solution.[9]
-
The reaction mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).[8]
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.[10]
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.[8]
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.
-
Superoxide Anion Radical Scavenging Assay
This assay measures the ability of a compound to scavenge superoxide radicals.
-
Principle: Superoxide anions are generated in a reaction system (e.g., xanthine and xanthine oxidase), and the scavenging activity is determined by the inhibition of the reduction of a detector molecule like nitroblue tetrazolium (NBT).[11][12]
-
Reagents: Xanthine, xanthine oxidase, NBT, and test compound solutions.[11]
-
Procedure:
-
The reaction mixture containing the test sample at different concentrations is prepared.
-
The reaction is initiated by adding the enzyme (xanthine oxidase).
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.[11]
-
The absorbance is measured at a specific wavelength (e.g., 560 nm).[12]
-
The percentage of inhibition of superoxide anion generation is calculated, and the IC50 value is determined.
-
Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate.
-
Principle: Primary neuronal cultures are exposed to a neurotoxic concentration of glutamate. The neuroprotective effect of a test compound is assessed by measuring cell viability.[13][14]
-
Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured.[15]
-
Procedure:
-
Cultured neurons are pre-incubated with the test compound at various concentrations for a specific duration (e.g., 24 hours).[13]
-
Glutamate is then added to the culture medium to induce excitotoxicity.[14]
-
After a further incubation period (e.g., 24 hours), cell viability is assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.[13]
-
Increased cell viability or decreased LDH release in the presence of the test compound indicates a neuroprotective effect.
-
Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay determines the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Principle: Macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of NO. The amount of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.[16][17]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.[18]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.[19]
-
The cells are then pre-treated with various concentrations of the test compound for a certain period (e.g., 1 hour).[20]
-
LPS (e.g., 1 µg/mL) is added to stimulate the cells, and they are incubated for a further 24 hours.[19]
-
The culture supernatant is collected, and an equal volume of Griess reagent is added.[17]
-
After a short incubation at room temperature, the absorbance is measured at around 540 nm.[17]
-
The concentration of nitrite is determined from a sodium nitrite standard curve, and the percentage of NO inhibition is calculated.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
Experimental Workflow for Anti-inflammatory Screening
The following diagram illustrates a typical workflow for screening compounds for anti-inflammatory activity.
Caption: Workflow for assessing the anti-inflammatory activity of this compound derivatives.
NF-κB Signaling Pathway in Inflammation
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[20][21]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway in Neuroprotection
The PI3K/Akt pathway is a key signaling cascade involved in promoting neuronal survival and is a potential target for the neuroprotective effects of various compounds.
Caption: Potential modulation of the PI3K/Akt neuroprotective pathway by this compound derivatives.
References
- 1. Synthesis and neuroprotective activity of bergenin derivatives with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidation of reactive oxygen species scavenging pathways of this compound utilizing DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Defensive Impact of Kaempferide Against Neurodegenerative Studies: In Vitro and In Vivo Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory effect of bergenin and this compound against adjuvant-induced arthritis--a flow cytometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of bergenin derivatives effect on α-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. marinebiology.pt [marinebiology.pt]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. mdpi.com [mdpi.com]
- 11. Superoxide Radical (•O2-) Scavenging Assay [bio-protocol.org]
- 12. phytojournal.com [phytojournal.com]
- 13. innoprot.com [innoprot.com]
- 14. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 15. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 16. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thaiscience.info [thaiscience.info]
- 20. This compound prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Potential of Norbergenin: A Comparative Analysis in Multiple Disease Models
For Researchers, Scientists, and Drug Development Professionals
Norbergenin, an O-demethylated derivative of bergenin, is emerging as a potent neuroprotective agent with significant therapeutic promise for a spectrum of neurodegenerative and neurological disorders. Its enhanced antioxidant activity compared to its parent compound, bergenin, positions it as a compelling candidate for further investigation. This guide provides a comprehensive comparison of this compound's efficacy in preclinical models of Alzheimer's disease, Parkinson's disease, and ischemic stroke, juxtaposed with data from established alternative neuroprotective agents. Detailed experimental methodologies and visualizations of key signaling pathways are presented to facilitate a deeper understanding of its mechanisms of action and to guide future research endeavors.
Comparative Efficacy of this compound and Alternative Neuroprotective Agents
The following tables summarize the quantitative data on the neuroprotective effects of this compound (and its parent compound, Bergenin) alongside other well-studied neuroprotective agents in various disease models. It is important to note that these data are compiled from different studies and do not represent head-to-head comparisons.
Table 1: Neuroprotective Effects in Alzheimer's Disease Models
| Compound | Model | Dosage | Key Findings | Reference |
| This compound | AlCl₃-induced cognitive deficit in rats | 5 & 10 mg/kg | Averted the increase in TBARS, NO, and AChE levels. Averted upregulation of Aβ₁₋₄₁, p-Tau, caspase-3, and Bax, and downregulation of Akt, p-CREB, SOD1, and Bcl-2.[1] | [1] |
| Bergenin | Streptozotocin (STZ)-induced AD in rats | 20, 40 & 80 mg/kg (p.o.) | Significantly ameliorated behavioral deficits, inhibited AChE and BuChE activity, and increased GSH levels. At 80 mg/kg, significantly reduced Aβ₁₋₄₂ and p-tau levels.[2][3] | [2][3] |
| Curcumin | Various AD models | Varies | Reduces Aβ plaques, inhibits neuroinflammation, and possesses antioxidant properties.[4] | [4] |
| Resveratrol | Various AD models | Varies | Promotes non-amyloidogenic cleavage of amyloid precursor protein, enhances Aβ clearance, and reduces neuronal damage.[5][6][7] | [5][6][7] |
Table 2: Neuroprotective Effects in Parkinson's Disease Models
| Compound | Model | Dosage | Key Findings | Reference |
| Bergenin | MPTP-induced Parkinson's in mice | Not specified in abstract | Attenuated motor deficits, apoptosis of neurons, and inflammation. Activated the PI3K/Akt signaling pathway. | [8] |
| Resveratrol | MPTP-induced Parkinson's in mice | Varies | Decreases glial activation and levels of IL-1β, IL-6, and TNF-α. Activates the AMPK-SIRT1-autophagy pathway.[5][9] | [5][9] |
| Curcumin | Animal models of PD | Varies | Protects dopaminergic neurons and mitigates oxidative stress.[10] | [10] |
Table 3: Neuroprotective Effects in Ischemic Stroke Models
| Compound | Model | Dosage | Key Findings | Reference |
| Bergenin | MCAO in mice | 10, 20 & 40 mg/kg (i.p.) | Significantly improved cognitive, learning, and motor functions. Reduced brain edema, inflammatory factors, and oxidative stress mediators. Suppressed neuronal apoptosis.[11] | [11] |
| Edaravone | Acute noncardioembolic ischemic stroke in humans | 30 mg, twice daily for 14 days | Showed non-inferiority to ozagrel in improving functional outcomes (modified Rankin Scale score).[12] 72% of patients had favorable outcomes (MRS ≤2) at 90 days compared to 40% in the placebo group.[13] | [12][13] |
| Edaravone Dexborneol | Acute ischemic stroke in humans | Medium (37.5 mg) & High (62.5 mg) doses | Showed a higher percentage of patients with good functional outcomes (mRS ≤1 at 90 days) compared to edaravone alone.[3][14] | [3][14] |
Experimental Protocols
Detailed methodologies for the key experimental models cited are provided below to aid in the replication and extension of these findings.
Streptozotocin (STZ)-Induced Alzheimer's Disease Model in Rats
-
Objective: To induce a sporadic model of Alzheimer's disease characterized by cognitive deficits and AD-like pathology.
-
Animals: Male Wistar rats.
-
Procedure:
-
Anesthetize the rats.
-
Administer a single bilateral intracerebroventricular (ICV) injection of STZ (e.g., 3 mg/kg).[15][16][17]
-
The vehicle for STZ is typically artificial cerebrospinal fluid or citrate buffer.
-
Allow the animals to recover for a specified period (e.g., 28 days) for the pathology to develop.
-
-
This compound/Bergenin Administration:
-
Outcome Measures:
-
Behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function.
-
Biochemical analysis of brain tissue for levels of Aβ₁₋₄₂, p-tau, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and oxidative stress markers (e.g., GSH, TBARS, NO).
-
Histopathological examination of brain sections.
-
MPTP-Induced Parkinson's Disease Model in Mice
-
Objective: To model Parkinson's disease through the selective destruction of dopaminergic neurons.
-
Animals: Male C57BL/6 mice are commonly used due to their sensitivity to MPTP.
-
Procedure:
-
This compound/Bergenin Administration:
-
Administer this compound or Bergenin at the desired doses prior to or concurrently with MPTP administration. The exact timing and route would be determined by the study design.
-
-
Outcome Measures:
-
Behavioral tests to assess motor function (e.g., rotarod test, pole test).
-
Immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum to quantify dopaminergic neuron loss.
-
Measurement of dopamine and its metabolites in the striatum via HPLC.
-
Analysis of inflammatory markers and apoptotic proteins in brain tissue.
-
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Mice
-
Objective: To mimic focal cerebral ischemia.
-
Animals: Male mice.
-
Procedure:
-
Anesthetize the mouse and make a midline neck incision.
-
Isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a filament (e.g., a silicone-coated monofilament) into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[4][21][22]
-
The occlusion can be transient (e.g., 60 minutes) or permanent. For transient MCAO, the filament is withdrawn to allow reperfusion.
-
-
This compound/Bergenin Administration:
-
Administer Bergenin intraperitoneally (i.p.) at varying concentrations (e.g., 10, 20, and 40 mg/kg) at the time of reperfusion or as a pre-treatment.[11]
-
-
Outcome Measures:
-
Neurological deficit scoring to assess functional impairment.
-
Measurement of infarct volume using TTC staining of brain slices.
-
Assessment of brain edema.
-
Analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), oxidative stress markers (e.g., SOD, MDA), and apoptotic markers in the ischemic brain tissue.
-
Signaling Pathways and Mechanisms of Action
This compound and Bergenin exert their neuroprotective effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Figure 1: Signaling pathways modulated by this compound/Bergenin in different disease models.
Workflow for Preclinical Evaluation of Neuroprotective Agents
The following diagram illustrates a typical workflow for the preclinical assessment of a novel neuroprotective compound like this compound.
Figure 2: A generalized workflow for the preclinical evaluation of neuroprotective compounds.
Conclusion and Future Directions
The compiled evidence strongly suggests that this compound is a promising neuroprotective agent with multifaceted mechanisms of action, including potent antioxidant, anti-inflammatory, and anti-apoptotic properties. Its ability to modulate key signaling pathways such as Sirt1/FOXO3a/NF-κB, PI3K/Akt, and Nrf2 across different neurodegenerative and neurological disease models highlights its potential as a broad-spectrum therapeutic.
While the presented data indicates comparable or, in some aspects, potentially superior effects to some existing alternatives, the absence of direct head-to-head comparative studies necessitates further research. Future investigations should focus on:
-
Direct Comparative Studies: Conducting well-controlled preclinical studies that directly compare the efficacy and safety of this compound with other leading neuroprotective candidates like resveratrol, curcumin, and edaravone within the same experimental models.
-
Pharmacokinetic and Bioavailability Studies: Elucidating the pharmacokinetic profile and brain bioavailability of this compound to optimize dosing strategies and enhance its therapeutic potential.
-
Chronic Dosing and Long-term Efficacy: Evaluating the long-term neuroprotective effects and safety of chronic this compound administration in relevant animal models.
-
Exploration of Additional Mechanisms: Investigating other potential mechanisms of action, including its effects on mitochondrial function, protein aggregation, and neurogenesis.
By addressing these key areas, the scientific community can further validate the neuroprotective effects of this compound and pave the way for its potential translation into clinical applications for the treatment of devastating neurological disorders.
References
- 1. Kaempferide and this compound avert aluminium chloride-induced amyloid β accumulation and neurocognitive shutdown via oxidative and apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Edaravone Dexborneol Versus Edaravone Alone for the Treatment of Acute Ischemic Stroke: A Phase III, Randomized, Double-Blind, Comparative Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective and anti-inflammatory effects of curcumin in Alzheimer's disease: Targeting neuroinflammation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease [frontiersin.org]
- 6. Neuroprotective Properties of Resveratrol and Its Derivatives—Influence on Potential Mechanisms Leading to the Development of Alzheimer’s Disease [mdpi.com]
- 7. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of bergenin in Alzheimer’s disease: Investigation through molecular docking, in vitro and in vivo studies | Semantic Scholar [semanticscholar.org]
- 9. japsonline.com [japsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Bergenin has neuroprotective effects in mice with ischemic stroke through antioxidative stress and anti-inflammation via regulating Sirt1/FOXO3a/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Edaravone (radical scavenger) versus sodium ozagrel (antiplatelet agent) in acute noncardioembolic ischemic stroke (EDO trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized controlled clinical trial to compare the safety and efficacy of edaravone in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of Edaravone Dexborneol versus edaravone for patients with acute ischaemic stroke: a phase II, multicentre, randomised, double-blind, multiple-dose, active-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Open Veterinary Journal [openveterinaryjournal.com]
- 16. Streptozotocin induced Alzheimer's disease like changes and the underlying neural degeneration and regeneration mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The mechanism underlying streptozotocin injection for the development of a nontransgenic Alzheimer’s disease animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 21. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
